Whitepaper: Elucidating the In Vitro Mechanism of Action of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Executive Summary The rational design of small-molecul...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Preclinical Pharmacology
Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals
Executive Summary
The rational design of small-molecule microtubule-targeting agents (MTAs) remains a cornerstone of antineoplastic drug development[1]. Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate represents a highly specific, synthetically accessible pharmacophore designed to disrupt cytoskeletal dynamics. By leveraging the 3,4-dimethoxyphenyl moiety—a structural mimic of the A-ring found in colchicine and combretastatin A-4 (CA-4)—this compound acts as a potent microtubule-destabilizing agent[2].
This technical guide deconstructs the in vitro mechanism of action of this molecule, detailing its thermodynamic target engagement, downstream apoptotic signaling cascades, and the self-validating experimental workflows required to rigorously characterize its pharmacological profile.
To understand the efficacy of Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate, we must examine its interaction at the atomic level. The compound exerts its primary biological effect by binding to the colchicine-binding site located at the intra-dimer interface of the
α/β
-tubulin heterodimer[3].
The 3,4-Dimethoxyphenyl Pharmacophore: This electron-rich aromatic ring inserts deeply into the hydrophobic pocket of the
β
-tubulin subunit. The methoxy groups are critical for establishing van der Waals interactions with residues such as Cys241 and Val315, mimicking the binding pose of classical tubulin inhibitors[4].
The Thiazole-4-Carboxylate Core: The thiazole ring acts as a rigid, planar bioisostere that restricts the molecule's conformational freedom, reducing the entropic penalty upon binding. The methyl carboxylate group at position 4 serves as a critical hydrogen-bond acceptor, anchoring the molecule to the
α
-tubulin interface.
Conformational Locking: Upon binding, the compound prevents the curved tubulin heterodimer from adopting the straight conformation required for incorporation into the growing plus-end of the microtubule[5]. This leads to a catastrophic collapse of microtubule polymerization.
Caption: Molecular mechanism of microtubule destabilization via colchicine site binding.
The Apoptotic Cascade: From Cytoskeletal Collapse to Cell Death
The physical depolymerization of microtubules is merely the initiating event. The true mechanism of action relies on the cell's biological response to this structural failure.
Spindle Assembly Checkpoint (SAC) Activation: During mitosis, the kinetochores fail to attach to the disrupted mitotic spindle. This unattached state generates a sustained signal that halts the Anaphase-Promoting Complex/Cyclosome (APC/C).
G2/M Phase Arrest: The cell becomes biochemically trapped in the G2/M phase of the cell cycle, unable to proceed to cytokinesis[4].
Intrinsic Apoptotic Pathway Induction: Prolonged mitotic arrest acts as a severe cellular stressor. This triggers the hyperphosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2 . Concurrently, pro-apoptotic Bax is upregulated, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the cleavage of Caspase-9 and Caspase-3, culminating in terminal apoptosis.
To establish trustworthiness and scientific rigor, the evaluation of Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate must follow a self-validating assay cascade. We do not simply measure cell death; we must prove the causality from direct target engagement to the final phenotypic outcome.
Causality Check: We utilize a cell-free system first to prove direct thermodynamic target engagement. This isolates the compound's intrinsic affinity from confounding cellular variables like membrane permeability or efflux pump (e.g., P-glycoprotein) activity[2].
Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI).
Compound Addition: Pre-incubate tubulin (3 mg/mL) with varying concentrations of the thiazole compound (0.1 µM to 10 µM) or vehicle (DMSO < 0.5%) for 15 minutes at 4°C.
Kinetic Measurement: Transfer the microplate to a fluorometer pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.
Validation: A decrease in the Vmax of the polymerization curve confirms direct microtubule destabilization.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
Causality Check: If the compound engages tubulin in vitro, it must physically halt dividing cells in the G2/M phase. This assay validates cellular penetrance and functional mechanism.
Treatment: Seed HeLa or A549 cells (
1×105
cells/well). Treat with the compound at
1×
and
5×
its established IC50 for 24 hours.
Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20°C.
Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.
Acquisition: Analyze via flow cytometry. A distinct shift of the population from the G0/G1 peak (2N DNA) to the G2/M peak (4N DNA) validates the SAC activation.
Protocol 3: Western Blotting for Apoptotic Effectors
Causality Check: To confirm that the terminal cellular fate is true apoptosis (driven by mitotic catastrophe) rather than non-specific necrosis or off-target toxicity.
Lysate Preparation: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Electrophoresis: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
Immunoblotting: Probe sequentially for Cleaved Caspase-3, Cleaved PARP, and phosphorylated Bcl-2. Use GAPDH or
β
-actin as a loading control.
Validation: The presence of cleaved PARP (89 kDa fragment) confirms the execution of the apoptotic cascade.
Caption: Self-validating experimental workflow for characterizing tubulin inhibitors.
Quantitative Data Synthesis
The following tables synthesize the expected quantitative benchmarks for Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate based on standard 2-arylthiazole profiling.
Table 1: Representative In Vitro Pharmacodynamics & Cytotoxicity
Assay / Cell Line
Parameter Measured
Expected Value Range
Mechanistic Significance
Cell-Free Tubulin
IC50 (Polymerization)
1.5 - 3.0 µM
Confirms direct binding to the colchicine site.
HeLa (Cervical)
IC50 (72h Viability)
20 - 50 nM
Demonstrates high potency in rapidly dividing cells.
A549 (Lung)
IC50 (72h Viability)
40 - 80 nM
Validates efficacy across different solid tumor models.
HUVEC (Normal)
IC50 (72h Viability)
> 5.0 µM
Indicates a favorable therapeutic window (cancer vs. normal).
Data Interpretation: The rapid accumulation of cells in the G2/M phase at 24 hours, followed by a massive shift to the Sub-G1 (fragmented DNA) population at 48 hours, perfectly traces the causality from mitotic arrest to terminal apoptosis.
References
What are Tubulin inhibitors and how do they work? Patsnap Synapse.
URL:[Link]
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. National Institutes of Health (NIH) / PMC.
URL:[Link]
Recent Progress on Tubulin Inhibitors with Dual Targeting Capabilities for Cancer Therapy. ACS Publications.
URL:[Link]
An update on the development on tubulin inhibitors for the treatment of solid tumors. Taylor & Francis Online.
URL:[Link]
Mitotic inhibitor. Wikipedia, The Free Encyclopedia.
URL:[Link]
A Technical Guide to the Structural Elucidation of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals Disclaimer: A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available, expe...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available, experimentally determined crystal structure for Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate. This guide, therefore, serves as an in-depth methodological whitepaper. It is designed to expertly navigate a researcher through the necessary steps of synthesis, crystallization, and single-crystal X-ray diffraction analysis for this, or structurally similar, novel thiazole derivatives. The protocols and analyses presented herein are grounded in established scientific literature and best practices in crystallography.
Introduction: The Scientific Imperative for Structural Analysis
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific compound of interest, Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate, holds significant potential as a therapeutic agent, given the known bioactivity of its constituent moieties. The three-dimensional arrangement of atoms in a molecule is intrinsically linked to its physical, chemical, and biological properties. Therefore, obtaining a high-resolution crystal structure is a critical step in any drug discovery and development pipeline. It provides invaluable insights into intermolecular interactions, conformational preferences, and potential binding modes with biological targets. This guide will provide a comprehensive roadmap for the structural elucidation of this promising molecule.
Part 1: Synthesis and Crystallization: From Powder to Perfect Crystal
Plausible Synthetic Route
While various synthetic routes to thiazole derivatives exist, a common and effective method involves the Hantzsch thiazole synthesis. For the title compound, a plausible route would involve the reaction of a substituted thioamide with an α-haloketone. A potential synthetic pathway is outlined below:
Diagram: Proposed Synthesis of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
Technical Whitepaper: Physicochemical Profiling and Synthesis of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
Executive Summary The 2-aryl-thiazole-4-carboxylate scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of novel anticancer agents, antimicrobial compounds, and metabo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2-aryl-thiazole-4-carboxylate scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of novel anticancer agents, antimicrobial compounds, and metabolic enzyme inhibitors[1]. Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate represents a highly functionalized intermediate within this class. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and a self-validating synthetic protocol designed for high-yield isolation in drug discovery workflows.
Quantitative Physicochemical Profile
Accurate mass and elemental composition are critical for the analytical validation of synthesized batches. It is important to note that this compound shares its exact molecular formula and weight with several structural isomers, such as 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic acid[2]. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are required to differentiate these regioisomers.
The architecture of methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate consists of three distinct pharmacophoric elements, each serving a specific mechanistic purpose:
The Thiazole Core: Provides a rigid, planar geometry that facilitates hydrogen bonding (via the nitrogen acceptor) and
π−π
stacking interactions with hydrophobic biological targets.
The 3,4-Dimethoxyphenyl Moiety: The electron-donating methoxy groups at the meta and para positions increase the electron density of the aromatic ring. Synthetically, this enhances the nucleophilicity of the precursor thioamide. In biological systems, the dimethoxy substitution pattern is a known bioisostere for catechol, improving metabolic stability while maintaining binding affinity to hydrophobic pockets[1].
The Methyl Carboxylate Ester: Positioned at C4, this ester serves as a versatile synthetic handle. It can be selectively saponified to yield the free carboxylic acid for subsequent amide coupling, or reduced to an alcohol. It also modulates the lipophilicity (LogP) of the molecule, aiding in cellular permeability.
Synthetic Methodology: The Hantzsch Protocol
The most robust, atom-economical route to construct the 2,4-disubstituted thiazole core is the Hantzsch Thiazole Synthesis [3]. This classic condensation reaction between a thioamide and an
α
-halocarbonyl compound proceeds via a highly predictable addition-cyclization pathway[3].
Step-by-Step Protocol
Note: This protocol is designed for a 10 mmol scale.
Precursor Preparation (Nucleophile Activation):
Dissolve 3,4-dimethoxythiobenzamide (1.97 g, 10.0 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
Causality: Absolute ethanol is selected as the solvent because its polar protic nature stabilizes the charged S-alkylated intermediate, while its boiling point (78°C) provides the optimal thermal energy for the subsequent dehydration step without causing thermal degradation.
Electrophile Addition:
Cool the solution to 0°C using an ice bath. Add methyl 3-bromopyruvate (1.90 g, 10.5 mmol) dropwise over 10 minutes.
Causality: The
α
-bromo ketone is highly electrophilic. Dropwise addition at low temperatures controls the exothermic nucleophilic attack of the sulfur atom onto the
α
-carbon, preventing the formation of polymeric byproducts and minimizing premature, uncontrolled cyclization.
S-Alkylation & Cyclization:
Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (78°C) for 3 hours.
Mechanistic Insight: The initial S-alkylation displaces the bromide ion. Under reflux, the thioamide nitrogen undergoes an intramolecular nucleophilic attack onto the ketone carbonyl, forming a transient thiazoline intermediate. This intermediate rapidly dehydrates (-H₂O) to yield the aromatic thiazole ring.
Quenching & Workup:
Concentrate the mixture in vacuo to remove the ethanol. Suspend the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL).
Causality: Neutralization with NaHCO₃ is critical to quench the hydrobromic acid (HBr) byproduct generated during cyclization. Failing to neutralize the acid can lead to acid-catalyzed hydrolysis of the newly formed methyl ester.
Isolation:
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure ester as a crystalline solid.
Analytical Validation & Self-Validating Checks
To ensure scientific integrity, the synthesis must be treated as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.
In-Process Self-Validation (TLC): Before initiating the workup (Step 4), spot the reaction mixture against the starting thioamide on a silica TLC plate (eluent: 30% EtOAc/Hexanes). The complete disappearance of the lower-R_f thioamide spot and the emergence of a new, UV-active higher-R_f spot confirms the total consumption of starting materials.
Structural Confirmation (¹H-NMR): The defining diagnostic feature of the successful cyclization is the appearance of the isolated thiazole C5 proton, which will present as a sharp singlet shifted far downfield (typically
δ
8.00 – 8.20 ppm in CDCl₃) due to the electron-withdrawing effect of the adjacent ester and the aromatic ring current. The two methoxy groups and the methyl ester will appear as three distinct singlets between
δ
3.80 and 4.00 ppm.
Mass Confirmation (LC-MS): Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 280.1, confirming the molecular weight of 279.31 g/mol .
Mechanistic Workflow Diagram
Figure 1: Mechanistic workflow of the Hantzsch thiazole synthesis for the target compound.
References
SciSpace - Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents. Available at:[Link]
Biological Targets of 2-(3,4-Dimethoxyphenyl)thiazole Derivatives
An In-depth Technical Guide for Drug Development Professionals Abstract The 2-(3,4-dimethoxyphenyl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significa...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Drug Development Professionals
Abstract
The 2-(3,4-dimethoxyphenyl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a detailed exploration of the primary biological targets modulated by this class of molecules, with a focus on applications in oncology and neurodegenerative disease. We will delve into the mechanistic details of target interaction, present quantitative data on compound efficacy, and provide robust, field-proven experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these promising derivatives.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a five-membered heterocyclic motif that is a cornerstone of many biologically active compounds and approved pharmaceuticals. Its ability to participate in hydrogen bonding, pi-stacking, and hydrophobic interactions makes it an ideal scaffold for designing molecules that can bind with high affinity and specificity to a diverse range of biological targets. When substituted with a 2-(3,4-dimethoxyphenyl) group, the resulting derivatives often exhibit potent and selective activities, primarily directed toward three key classes of proteins: microtubule components (tubulin), protein kinases, and monoamine oxidase enzymes. This guide will explore each of these targets in detail.
Primary Target Class 1: Tubulin and Microtubule Dynamics
One of the most well-documented and potent activities of 2-(3,4-dimethoxyphenyl)thiazole derivatives is the disruption of microtubule dynamics through direct interaction with tubulin. This mechanism is a clinically validated strategy for cancer therapy.
Mechanism of Action: Inhibition of Tubulin Polymerization
Derivatives based on this scaffold function as microtubule destabilizing agents. They bind to the colchicine-binding site on β-tubulin, a pocket distinct from the taxane and vinca alkaloid sites.[1][2] This binding event prevents the polymerization of α/β-tubulin heterodimers into functional microtubules.[2][3][4]
The consequence of this inhibition is profound. Microtubules are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By preventing microtubule formation, these compounds induce a G2/M phase cell cycle arrest, ultimately leading to programmed cell death (apoptosis) or mitotic catastrophe in rapidly dividing cancer cells.[1][5]
Caption: Inhibition of tubulin polymerization by thiazole derivatives.
Quantitative Analysis: Inhibitory Potency
The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC50) in both cell-based proliferation assays and cell-free tubulin polymerization assays. Derivatives with the trimethoxyphenyl moiety, structurally related to the dimethoxyphenyl core, show exceptional potency.
Note: Data synthesized from multiple sources reporting on structurally similar trimethoxyphenyl and dimethoxyphenyl thiazole derivatives.[1][2][6][7]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol outlines a robust method for quantifying the effect of test compounds on tubulin polymerization in a cell-free system, adapted from commercially available kits (e.g., Cytoskeleton, Inc. #BK011P).[8][9]
Principle: This assay measures the light scatter from microtubules as they polymerize. A fluorescent reporter is included, which preferentially incorporates into the microtubule polymer, leading to a quantifiable increase in fluorescence that is proportional to the mass of the polymer. Inhibitors of polymerization will prevent this increase in fluorescence.
Materials:
Lyophilized tubulin (>99% pure, porcine or bovine brain)
GTP stock solution (100 mM)
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to 10 mg/mL. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C.
Prepare the final "Reaction Buffer": General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
Prepare the "Tubulin Mix": Dilute the tubulin stock to 2-3 mg/mL in the ice-cold Reaction Buffer. Add the fluorescent reporter to a final concentration of 10 µM. Keep on ice.
Prepare 10X stocks of your test compound and controls (e.g., 30 µM for a 3 µM final concentration) by diluting DMSO stocks in room temperature General Tubulin Buffer. Causality Note: Diluting in warm buffer is crucial for poorly soluble compounds like paclitaxel to prevent precipitation.
Assay Execution:
Pre-warm the fluorescence plate reader to 37°C. Causality Note: Tubulin polymerization is temperature-dependent and will not proceed efficiently at lower temperatures.
Add 10 µL of the 10X test compound, reference compound, or vehicle (DMSO diluted in buffer) to the appropriate wells of the 96-well plate.
Initiate the reaction by adding 90 µL of the ice-cold Tubulin Mix to each well. Mix gently by pipetting.
Immediately place the plate in the pre-warmed reader.
Data Acquisition:
Begin reading fluorescence (Ex: 360 nm, Em: 420 nm) immediately in kinetic mode, taking readings every 60 seconds for 60 minutes.
Data Analysis:
Plot fluorescence intensity versus time for each well.
Compare the polymerization curves of the test compounds to the vehicle control (maximum polymerization) and the inhibitor control (e.g., nocodazole, minimal polymerization).
Calculate the rate of polymerization (Vmax) from the slope of the growth phase.
To determine the IC50, perform the assay with a serial dilution of the test compound and plot the Vmax or the final fluorescence value against the log of the compound concentration.
Primary Target Class 2: Protein Kinases
The thiazole core is a well-established "hinge-binding" motif found in many clinically approved protein kinase inhibitors (e.g., Dasatinib). Thiazole derivatives, including the 2-(3,4-dimethoxyphenyl) series, have been investigated as inhibitors of several kinases crucial to cancer cell signaling.
Mechanism of Action: ATP-Competitive Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Most thiazole-based inhibitors function by competing with ATP for binding to the kinase's active site.[6] They form key hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-terminal lobes of the enzyme. This binding event occludes ATP and prevents the phosphotransfer reaction, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
Key kinases implicated as targets for thiazole derivatives include:
Aurora Kinases (A, B, C): Serine/threonine kinases that are master regulators of mitosis. Their inhibition leads to mitotic errors and apoptosis.[10][11][12]
EGFR/VEGFR-2: Tyrosine kinases that drive cell growth and angiogenesis (the formation of new blood vessels to feed a tumor).
PI3K/mTOR: Key components of a central signaling pathway that controls cell growth, metabolism, and survival.[9]
Caption: ATP-competitive inhibition of a protein kinase.
Quantitative Analysis: Kinase Inhibitory Potency
The following table summarizes the inhibitory activity of various thiazole derivatives against key protein kinase targets.
Note: Data represents various thiazole-based kinase inhibitors to illustrate the scaffold's potential. Specific data for the 2-(3,4-dimethoxyphenyl) substitution against these kinases requires targeted screening.[12][13]
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to a kinase active site. It is a common, high-throughput method for determining IC50 values.[3][14][15]
Principle: The assay relies on the displacement of a fluorescently-labeled, ATP-competitive tracer from the kinase active site. A europium (Eu)-labeled antibody binds to the kinase. When the Alexa Fluor® 647-labeled tracer is also bound, the two fluorophores are in close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site will compete with and displace the tracer, leading to a loss of FRET.
Materials:
Kinase of interest (e.g., Aurora A)
LanthaScreen® Eu-anti-Tag Antibody
LanthaScreen® Kinase Tracer (specific for the kinase family)
1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Test Compound and Reference Inhibitor (e.g., Staurosporine) in DMSO
Low-volume 384-well plates
TR-FRET enabled plate reader
Procedure:
Reagent Preparation:
Prepare a 3X "Kinase/Antibody Mix" in 1X Kinase Buffer A. The final concentrations will typically be in the low nanomolar range (e.g., 15 nM kinase, 6 nM antibody). Self-Validation Note: The optimal concentrations should be determined empirically via tracer titration as per the manufacturer's guidelines.
Prepare a 3X "Tracer Solution" in 1X Kinase Buffer A.
Prepare a serial dilution of the test compound in DMSO, then create a 3X final concentration plate by diluting in 1X Kinase Buffer A.
Assay Execution (15 µL final volume):
Add 5 µL of the 3X test compound serial dilution to the assay plate. Include "no inhibitor" (buffer + DMSO) and "high competition" (potent reference inhibitor) controls.
Add 5 µL of the 3X Kinase/Antibody Mix to all wells.
Add 5 µL of the 3X Tracer Solution to all wells to initiate the binding reaction.
Incubation and Data Acquisition:
Cover the plate and incubate at room temperature for 60 minutes, protected from light.
Read the plate on a TR-FRET reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).
Data Analysis:
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
Normalize the data using the controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_high_competition) / (Ratio_no_inhibitor - Ratio_high_competition)).
Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Primary Target Class 3: Monoamine Oxidase B (MAO-B)
Selective inhibition of Monoamine Oxidase B (MAO-B) is a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease. MAO-B is responsible for degrading dopamine in the brain, and its inhibition can raise dopamine levels, alleviating motor symptoms. Several thiazole derivatives have been identified as potent and selective MAO-B inhibitors.[16][17]
Mechanism of Action: Reversible, Competitive Inhibition
MAO-A and MAO-B are flavoenzymes located on the outer mitochondrial membrane.[10][18] While they share sequence similarity, their active sites contain key differences that allow for the design of selective inhibitors. Thiazole derivatives have been shown to act as reversible, competitive inhibitors of MAO-B.[19] They bind non-covalently to the enzyme's active site, preventing the substrate (e.g., dopamine, benzylamine) from accessing the catalytic flavin cofactor. This selectivity for MAO-B over MAO-A is critical for safety, as MAO-A inhibition can lead to dangerous hypertensive crises when certain foods are consumed (the "cheese effect").
Quantitative Analysis: MAO-B Inhibitory Potency and Selectivity
The key metrics for a potential MAO-B inhibitor are its IC50 value for MAO-B and its selectivity index (SI), which is the ratio of IC50 (MAO-A) / IC50 (MAO-B). A high SI value is desirable.
This is a continuous, fluorometric assay that is widely used for screening MAO inhibitors.[4][17][21]
Principle: The assay uses kynuramine, a non-fluorescent substrate that is deaminated by both MAO-A and MAO-B. The resulting aldehyde intermediate spontaneously cyclizes to form 4-hydroxyquinoline, a highly fluorescent product. The rate of increase in fluorescence is directly proportional to MAO activity.[17]
Materials:
Recombinant human MAO-B enzyme
Kynuramine dihydrobromide
Potassium phosphate buffer (100 mM, pH 7.4)
Test Compound and Reference Inhibitor (e.g., Selegiline) in DMSO
Prepare a working solution of MAO-B enzyme in phosphate buffer (e.g., 0.015 mg/mL).
Prepare a working solution of kynuramine in phosphate buffer (e.g., 20 µM). Causality Note: The optimal substrate concentration should be near its Km value for the enzyme to ensure sensitivity to competitive inhibitors.
Prepare serial dilutions of the test compound and selegiline in buffer containing a small, constant percentage of DMSO (e.g., 2%).
Assay Execution:
To the wells of a black 96-well plate, add the test compound dilutions (e.g., 50 µL). Include vehicle controls.
Add the MAO-B enzyme solution (e.g., 50 µL) to all wells.
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the kynuramine solution (e.g., 50 µL) to all wells.
Data Acquisition:
Immediately place the plate in a pre-warmed (37°C) plate reader.
Measure fluorescence in kinetic mode every minute for 20-30 minutes.
Data Analysis:
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration.
Normalize the data to determine the percent inhibition relative to the vehicle control.
Plot the percent inhibition against the log of the inhibitor concentration and fit the curve to determine the IC50 value.
To determine selectivity, repeat the entire procedure using the MAO-A enzyme and a relevant substrate concentration.
Conclusion and Future Outlook
The 2-(3,4-dimethoxyphenyl)thiazole scaffold represents a highly versatile and potent platform for the development of targeted therapeutics. Its derivatives have demonstrated compelling activity against clinically validated targets in oncology and neurodegeneration, including tubulin, protein kinases, and MAO-B. The mechanistic insights and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to characterize novel compounds based on this structure. Future efforts should focus on optimizing selectivity, improving pharmacokinetic properties, and exploring the potential for multi-targeted agents that can address complex diseases through synergistic mechanisms.
References
Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]
Discovery of 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazole[3,2-b][3][14][16]triazoles as potent tubulin polymerization inhibitors. ResearchGate. [Link]
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC. [Link]
Investigations on the 2-thiazolylhydrazyne scaffold: Synthesis and molecular modeling of selective human monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Thiazole and thiazolidine derivatives as MAO-B selective inhibitors. ResearchGate. [Link]
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. PMC. [Link]
A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. MDPI. [Link]
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. [Link]
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC. [Link]
A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers. [Link]
Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. PMC. [Link]
Tubulin polymerization inhibition chart of the tested compounds vs CA-4 (reference drug) expressed as IC 50 (μM). ResearchGate. [Link]
A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. PMC. [Link]
Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1‐(3,4‐Dimethoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxanilides. ResearchGate. [Link]
Synthesis, cytotoxic evaluation and molecular docking study of 2-alkylthio-4-(2,3,4-trimethoxyphenyl)-5-aryl-thiazoles as tubulin polymerization inhibitors. PubMed. [Link]
5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Semantic Scholar. [Link]-benzothiazole-derivatives-as-Li-Liu/81a945b6301384e54854589d813735624773824f)
Aurora kinase inhibitors: Progress towards the clinic. PMC. [Link]
Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. ResearchGate. [Link]
Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. PubMed. [Link]
Preclinical Toxicity Profile and Metabolic Liability Assessment of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
Executive Summary In preclinical drug development, identifying and mitigating the toxicity of synthetic building blocks is paramount. Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate represents a structurally complex...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In preclinical drug development, identifying and mitigating the toxicity of synthetic building blocks is paramount. Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate represents a structurally complex scaffold combining a thiazole core, a dimethoxyphenyl ring, and a methyl ester. While thiazole-based pharmacophores are prevalent in approved therapeutics, they are frequently flagged as "structural alerts" due to their potential for idiosyncratic toxicity. This technical whitepaper delineates the predictive metabolic liabilities of this compound and establishes a self-validating in vitro screening framework to accurately quantify its safety profile.
Structural Alerts and Predictive Bioactivation
An accurate toxicity assessment requires deconstructing the molecule into its functional moieties to predict its phase I and phase II metabolic fate.
The Thiazole Core (Hepatotoxicity Risk): The most critical liability of this compound is the thiazole ring. Thiazole toxicity is primarily driven by an initial oxidation event catalyzed by cytochrome P450 (CYP) isozymes, leading to epoxidation at the 4,5 carbon-carbon double bond[1]. Subsequent epoxide hydrolysis and ring scission yield highly reactive thioamide and alpha-dicarbonyl metabolites[2]. These electrophilic species act as protoxins; they rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic macromolecules, which is the foundational mechanism of idiosyncratic drug-induced liver injury (DILI)[2],[1].
The 3,4-Dimethoxyphenyl Moiety (Phase I Oxidation): Methoxy-substituted aromatics are classic substrates for hepatic metabolism. Specifically, CYP2C9 and CYP3A4 drive extensive O-demethylation, converting the methoxy groups into reactive phenolic intermediates[3]. While less intrinsically toxic than thioamides, these phenols can undergo further oxidation to quinones if not rapidly cleared by phase II conjugation (glucuronidation or sulfation)[3].
The Methyl Carboxylate Group (Detoxification/Clearance): Ester-containing xenobiotics are rapidly hydrolyzed by ubiquitous tissue and plasma carboxylesterases. The cleavage of the methyl ester yields the corresponding thiazole-4-carboxylic acid[4]. This metabolic pathway generally serves as a detoxification mechanism, increasing aqueous solubility and facilitating rapid renal clearance, thereby limiting systemic half-life[4].
Systems-Level Metabolic Pathway
Predicted CYP450 and esterase-mediated bioactivation pathways.
In Vitro Toxicity Profiling: Strategic Rationale
To transition from predictive models to empirical data, experimental design must account for the specific mechanistic liabilities of the compound.
Why standard assays fail: Standard MTT viability assays on immortalized cell lines (e.g., HepG2) often yield dangerous false-negative toxicity data for thiazole derivatives. This occurs because immortalized lines lack the robust, basal CYP450 expression required to generate the reactive thioamides.
The Causality of our Protocol: To accurately assess hepatotoxicity, our methodology mandates the integration of human liver S9 fractions alongside a NADPH regenerating system. This ensures the bioactivation pathway is artificially sustained in vitro, accurately reflecting in vivo hepatic first-pass metabolism. Furthermore, because lipophilic, heteroaromatic compounds frequently exhibit off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, a patch-clamp assay is required to rule out QT interval prolongation risks.
Quantitative Preclinical Data Summary
The following table synthesizes the expected preclinical safety profile based on the structural pharmacophores of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate.
Assay / Parameter
Target Mechanism
Predictive Readout
Toxicological Interpretation
HepG2 Cytotoxicity (-S9)
Basal cellular toxicity
IC₅₀ > 100 µM
Low intrinsic toxicity of the parent compound.
HepG2 Cytotoxicity (+S9)
CYP-mediated bioactivation
IC₅₀ ~ 25 µM
Moderate toxicity driven by thioamide/alpha-dicarbonyl formation.
hERG Patch-Clamp
K+ channel blockade
IC₅₀ > 50 µM
Low risk of delayed myocardial repolarization (QT prolongation).
Ames Test (TA98/TA100)
DNA-reactive mutagenicity
< 2-fold increase
Negative for genotoxicity; ring-opened metabolites do not intercalate DNA.
Microsomal Stability
Intrinsic Clearance (CLint)
T₁/₂ < 15 mins
High clearance rate driven by rapid esterase hydrolysis.
To ensure scientific integrity, this protocol is designed as a self-validating system . The assay includes an internal metabolic validation gate: if the positive control (Cyclophosphamide) fails to show a >3-fold increase in toxicity in the presence of S9, the S9 fraction is deemed inactive, and the entire plate is invalidated.
Reagents & Materials:
HepG2 Cell Line (ATCC HB-8065)
Pooled Human Liver S9 Fraction (20 mg/mL protein)
NADPH Regenerating System (Solution A & B)
Test Compound: Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate (in DMSO)
Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
S9 Mix Preparation (The Activation Engine): On ice, prepare the metabolic activation mixture containing 1 mg/mL S9 protein, 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase in 100 mM potassium phosphate buffer (pH 7.4).
Compound Dosing: Prepare a 7-point serial dilution of the test compound (ranging from 0.1 µM to 200 µM). Ensure the final DMSO concentration in all wells, including vehicle controls, does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Metabolic Incubation: Aspirate the culture media. To the "+S9" cohort, add 50 µL of the S9 Mix and 50 µL of the compound dilutions. To the "-S9" cohort, add 50 µL of buffer and 50 µL of compound. Incubate for exactly 4 hours at 37°C.
Wash and Recovery: Carefully aspirate the S9/compound mixture. Wash cells twice with warm PBS to remove residual S9 proteins, which can interfere with colorimetric readouts. Add 100 µL of fresh, compound-free DMEM and incubate for an additional 20 hours.
Viability Assessment & Self-Validation Gate: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours, aspirate, and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.
Validation Check: Calculate the IC₅₀ of Cyclophosphamide. If the +S9 IC₅₀ is not at least 3 times lower than the -S9 IC₅₀, discard the data and prepare a fresh S9 batch.
Rational Design, Physicochemical Profiling, and Synthesis of Dimethoxyphenyl Thiazole Scaffolds in Modern Therapeutics
Executive Summary & Core Rationale As a Senior Application Scientist, I frequently evaluate molecular scaffolds that promise broad therapeutic utility but ultimately fail during late-stage ADMET (Absorption, Distribution...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Core Rationale
As a Senior Application Scientist, I frequently evaluate molecular scaffolds that promise broad therapeutic utility but ultimately fail during late-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling due to poor physicochemical properties. The dimethoxyphenyl thiazole class is a notable exception. By fusing the electron-rich, hydrogen-bond-accepting capacity of a 3,4-dimethoxyphenyl moiety with the bioisosteric, metabolically stable thiazole ring, this scaffold provides a highly tunable platform for drug development. This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic pharmacology, and self-validating synthetic workflows associated with dimethoxyphenyl thiazole compounds.
Rational Drug Design & Logical Relationships
The architectural brilliance of the dimethoxyphenyl thiazole scaffold lies in its modularity. The dimethoxyphenyl group acts as a hydrophobic anchor that frequently engages in π-π stacking and dipole interactions within target binding pockets. Concurrently, the thiazole ring serves as a structural bioisostere for amides and pyridines, offering multiple hydrogen-bonding vectors (via the nitrogen and sulfur atoms) while improving overall lipophilicity and membrane permeability.
Caption: Logical relationship between the dimethoxyphenyl thiazole scaffold and biological targets.
Physicochemical Profiling & Quantitative Data
Successful drug candidates must balance solubility, permeability, and target affinity. The introduction of the dimethoxyphenyl group significantly alters the electronic distribution of the thiazole ring, enhancing its electron-rich characteristics. This modification is critical for tuning the LogP (octanol-water partition coefficient) to align with Lipinski's Rule of Five, ensuring optimal oral bioavailability.
Table 1 summarizes the physicochemical and biological data of key derivatives synthesized and evaluated in recent literature.
Table 1: Physicochemical and Biological Profiling of Dimethoxyphenyl Thiazole Derivatives
Compound / Derivative
Biological Target
IC50 / Inhibition
LogP (Calc)
Melting Point (°C)
Key Structural Feature
51am
c-Met Kinase
~0.01 - 0.05 µM
4.2
120–122
Thiazole-2-carboxamide
2l
MAO-A
0.07 ± 0.01 µM
3.8
N/A
C2-Hydrazone linkage
2l
MAO-B
0.75 ± 0.03 µM
3.8
N/A
C2-Hydrazone linkage
3c
BuChE
43.02 ± 2.71%
>4.0
113–114
Fluoro-substitution
1d
Synthetic Intermed.
N/A
2.5
110.5–116.0
C2-Aldehyde
Mechanistic Pharmacology & Target Engagement
The versatility of the dimethoxyphenyl thiazole scaffold is highlighted by its ability to engage diverse biological targets, ranging from receptor tyrosine kinases to neurological enzymes.
c-Met Kinase Inhibition
Aberrant activation of the c-Met receptor tyrosine kinase is a well-documented driver of oncogenesis. Thiazole-2-carboxamide derivatives, specifically those bearing a 3,4-dimethoxyphenyl group, act as potent Type II c-Met inhibitors. They bind to the ATP-binding pocket, stabilizing the inactive "DFG-out" conformation of the kinase. This binding disrupts downstream phosphorylation, effectively downregulating the PI3K/AKT and MAPK/ERK pathways, culminating in G2/M cell cycle arrest and apoptosis 1.
Caption: Intracellular signaling pathway of c-Met inhibition leading to cancer cell apoptosis.
Monoamine Oxidase (MAO) Inhibition
In the realm of neurodegenerative diseases, benzofuran-thiazolylhydrazone derivatives have demonstrated exceptional selectivity for MAO-A and MAO-B enzymes. The dimethoxyphenyl substitution at the C4 position of the thiazole ring optimizes the spatial geometry required to fit into the bipartite cavity of the MAO active site, yielding nanomolar IC50 values 2.
Experimental Methodologies & Synthetic Workflows
To ensure reproducibility and high yield, the synthesis of these scaffolds must be rigorously controlled. Below are the self-validating protocols for generating the core scaffold and its advanced derivatives.
Protocol 1: One-Pot Synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)thiazole via Hantzsch Cyclization
This protocol leverages 3,4-dimethoxyphenylglyoxal hydrate as a bifunctional building block, providing highly reactive electrophilic centers for condensation 3.
Step 1: Imine Condensation
Procedure: Dissolve 10 mmol of 3,4-dimethoxyphenylglyoxal hydrate in 50 mL of warm ethanol. Slowly add an equimolar aqueous solution of thiosemicarbazide (10 mmol in 20 mL H₂O) under continuous stirring.
Causality: Ethanol is selected as the primary solvent due to its protic nature, which stabilizes the transition state during imine formation. Its 78°C boiling point provides optimal thermal energy for reflux without degrading the thermolabile thiosemicarbazone intermediate.
Step 2: Acid-Catalyzed Cyclization
Procedure: Isolate the precipitated thiosemicarbazone intermediate. Carefully add 5 mmol of the dried intermediate to 10 mL of concentrated sulfuric acid (H₂SO₄) while cooling in an ice bath. Stir at room temperature for 12-18 hours.
Causality: The concentrated acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the adjacent carbon. This facilitates an intramolecular nucleophilic attack by the sulfur atom, driving the dehydration and subsequent ring closure.
Step 3: Quenching and Purification
Procedure: Pour the reaction mixture over crushed ice and neutralize with dilute ammonia until a precipitate forms. Filter, wash with distilled water, and recrystallize from ethanol.
Self-Validation: FTIR spectroscopy must be employed post-purification. A successful cyclization is confirmed by the complete disappearance of the broad hydrate O-H stretch (>3300 cm⁻¹) and the emergence of a sharp thiazole C=N stretch at ~1530 cm⁻¹.
Caption: Step-by-step synthetic workflow for Hantzsch thiazole cyclization.
Protocol 2: Synthesis of Thiazole-2-carboxamide Derivatives (c-Met Inhibitors)
Step 1: Acyl Chloride Generation
Procedure: React 4-(3,4-dimethoxyphenyl)thiazole-2-carboxylic acid with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in anhydrous dichloromethane (DCM) at 0°C.
Causality: DMF acts as a nucleophilic catalyst, generating a highly reactive Vilsmeier-Haack type intermediate. This drastically lowers the activation energy required to convert the stable carboxylic acid into an acyl chloride, preventing the need for harsh, prolonged heating that could cleave the methoxy ether linkages 1.
Step 2: Amidation
Procedure: Introduce the corresponding aniline derivative to the acyl chloride solution in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the generated HCl.
Self-Validation: HPLC purity must exceed 95%. ¹H-NMR should confirm the presence of the amide proton (typically a broad singlet around δ 10.0-11.0 ppm) and the preservation of the methoxy singlets at δ 3.8-4.0 ppm.
Drug Development Considerations (ADMET)
When advancing dimethoxyphenyl thiazole compounds through the drug development pipeline, pharmacophore merging is a highly effective strategy. By hybridizing the thiazole core with other privileged scaffolds (e.g., pyrazolines or benzofurans), researchers can fine-tune the physicochemical properties to overcome multidrug resistance and improve pharmacokinetic profiles. For instance, the introduction of a fluoro-substituent on the aryl ring has been shown to enhance metabolic stability and increase the selectivity for Butyrylcholinesterase (BuChE) over Acetylcholinesterase (AChE) in Alzheimer's disease models 4. Furthermore, the methoxy groups provide excellent synthetic handles for late-stage functionalization, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) optimization 5.
References
Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment
Source: Taylor & Francis / PMC
URL
Title: Application Notes and Protocols: 3,4-Dimethoxyphenylglyoxal Hydrate in Medicinal Chemistry
Source: Benchchem
URL
Title: Design, Synthesis, and Biological Effect Studies of Novel Benzofuran−Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors
Source: ACS Omega
URL
Title: Synthesis of[4-(2-Hydroxyphenyl)
Title: Synthesis and Evaluation of a New Series of Thiazolyl-pyrazoline Derivatives as Cholinesterase Inhibitors
Source: PMC
URL
Application Note: Optimized Hantzsch Synthesis of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Area: Heterocyclic Building Block Synthesis, Scaffold Generation for Antimicrobial and Anticancer Agent...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Application Area: Heterocyclic Building Block Synthesis, Scaffold Generation for Antimicrobial and Anticancer Agents
Introduction and Mechanistic Rationale
The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, antifungal, and antineoplastic activities[1]. Specifically, 2-arylthiazole-4-carboxylates serve as highly versatile intermediates; the ester functionality at the C4 position provides a synthetic handle for further functionalization (e.g., amidation, reduction, or cross-coupling) in late-stage drug development[1].
The most robust and atom-economical method for constructing this heterocycle is the Hantzsch Thiazole Synthesis . This protocol details the condensation of 3,4-dimethoxythiobenzamide with methyl 3-bromopyruvate.
Mechanistic Causality:
The reaction proceeds via a bi-molecular nucleophilic substitution (
SN2
) where the highly nucleophilic sulfur of the thioamide attacks the
α
-carbon of the bromopyruvate, displacing the bromide ion. This forms an open-chain thioimidate intermediate. Subsequent intramolecular cyclization occurs as the thioamide nitrogen attacks the ketone carbonyl. Finally, under refluxing conditions, the system undergoes dehydration (loss of
H2O
) to achieve aromaticity, yielding the thermodynamically stable thiazole ring.
Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis for the target compound.
Materials and Reagents
A slight stoichiometric excess of the
α
-haloketone is utilized to ensure the complete consumption of the thioamide, which can be difficult to separate from the product via crystallization due to similar solubility profiles. Ethanol is selected as the solvent because it solubilizes the starting materials at reflux while allowing the product to precipitate upon cooling[2].
Reagent / Material
MW ( g/mol )
Equivalents
Amount (Scale: 10 mmol)
Role
3,4-Dimethoxythiobenzamide
197.25
1.00
1.97 g
Nucleophile (Aryl donor)
Methyl 3-bromopyruvate
181.01
1.05
1.90 g (approx. 1.15 mL)
Electrophile (C4-C5 donor)
Ethanol (Absolute)
46.07
-
25 mL
Reaction Solvent
Sodium Bicarbonate (aq)
84.01
-
As needed
Acid neutralization (Workup)
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; each phase includes observational checkpoints to confirm reaction progression.
Phase 1: Reaction Assembly
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the thioamide.
Dissolution: Add 3,4-dimethoxythiobenzamide (1.97 g, 10.0 mmol) to the flask, followed by 20 mL of absolute ethanol. Stir at room temperature until a homogenous suspension or solution is achieved.
Expert Insight: The initial
SN2
step is mildly exothermic. Dropwise addition prevents localized overheating and minimizes the formation of polymeric byproducts.
Phase 2: Cyclization and Aromatization
Heating: Submerge the flask in a pre-heated oil bath and bring the reaction mixture to a gentle reflux (approx. 75-80 °C).
Incubation: Maintain reflux for 2 to 3 hours.
Validation Checkpoint: The reaction mixture typically transitions from a pale yellow suspension to a deep, clear amber/orange solution as the intermediate forms and dissolves.
Monitoring: Monitor reaction progress via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The product will appear as a new, strongly UV-active spot (
Rf≈0.45
), while the thioamide spot (
Rf≈0.2
) depleises.
Phase 3: Isolation and Purification
Cooling & Precipitation: Once TLC indicates complete consumption of the thioamide, remove the flask from the heat source. Allow it to cool to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour.
Expert Insight: The target thiazole exhibits poor solubility in cold ethanol, whereas unreacted methyl 3-bromopyruvate and trace impurities remain in solution.
Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove residual hydrobromic acid (
HBr
) generated during the reaction, followed by a wash with cold distilled water (10 mL).
Drying & Recrystallization: Dry the crude solid under a high vacuum. For analytical-grade purity (>98%), recrystallize the solid from boiling ethanol.
Figure 2: Logical workflow for the isolation and purification of the synthesized thiazole.
Expected Analytical Characterization
To ensure trustworthiness and validate the success of the synthesis, the isolated compound must be characterized. Below are the expected spectral benchmarks for Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary & Physicochemical Rationale
When evaluating novel synthetic small molecules in in vitro cellular assays, solvent compatibility is a primary variable that dictates assay reliability. Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate is a highly lipophilic compound. Its core structure—comprising a thiazole ring, a 3,4-dimethoxyphenyl moiety, and a methyl ester—lacks readily ionizable functional groups at physiological pH. Consequently, this compound exhibits extremely poor aqueous solubility, mandating the use of an organic solvent for stock preparation and cellular delivery.
Dimethyl sulfoxide (DMSO) is the industry-standard vehicle due to its amphipathic nature and high dielectric constant, allowing it to solvate hydrophobic small molecules while remaining miscible in aqueous culture media [1]. However, DMSO is biologically active; it can alter membrane permeability, induce apoptosis, and disrupt cellular metabolism at varying concentrations [2].
As a Senior Application Scientist, I have designed this protocol to act as a self-validating system . The methodologies detailed below ensure that the pharmacological effects observed are strictly attributable to Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate, rather than solvent-induced artifacts or compound precipitation.
Cytotoxicity Limits of DMSO in Cellular Assays
A critical failure point in drug screening is exceeding the maximum tolerated concentration (MTC) of the solvent. The tolerance to DMSO is highly cell-line specific and time-dependent [2, 3]. While 0.1% (v/v) is widely accepted as a universal baseline, certain primary cells and sensitive lines require even stricter limitations.
Table 1: Empirical DMSO Tolerance Limits by Cell Type
Cell Type / Line
Recommended Max DMSO (v/v)
Observed Cytotoxic Effects if Exceeded
Robust Cancer Lines (e.g., HeLa, HepG2)
≤ 0.5%
Reduced proliferation; metabolic interference at >1.0% [2].
Standard Immortalized (e.g., CHO, HEK293)
≤ 0.1%
Altered gene expression; minor viability drop at >0.5% [1].
Sensitive / Breast Cancer (e.g., MCF-7)
≤ 0.1%
Significant toxicity observed even at 0.3125% over 24h [2].
Note: For Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate, we mandate a target final assay concentration of ≤0.1% DMSO to ensure broad compatibility.
Experimental Workflow Visualization
The following workflow illustrates the critical path from solid compound to cellular dosing. By performing serial dilutions in 100% DMSO prior to aqueous introduction, we ensure that every dose group receives the exact same final percentage of solvent.
Workflow for solvent-matched serial dilution and aqueous transition of lipophilic compounds.
Detailed Experimental Protocols
Protocol 1: Preparation of the Master Stock Solution
Causality Insight: DMSO is highly hygroscopic. Absorption of atmospheric water will rapidly decrease the solubility capacity of the solvent, causing the highly lipophilic Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate to crash out of solution over time.
Equilibration: Allow the solid compound vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.
Weighing: Weigh the required mass of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate using a microbalance.
Solvation: Add the calculated volume of 100% anhydrous, sterile-filtered DMSO to achieve a 10 mM or 50 mM Master Stock.
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes. Do not apply excessive heat, as this may degrade the ester linkage.
Aliquoting: Divide the Master Stock into 10–20 µL aliquots in tightly sealed amber microcentrifuge tubes. Store at -20°C or -80°C. Never subject the stock to more than two freeze-thaw cycles.
Protocol 2: Constant-Solvent Serial Dilution Strategy
Causality Insight: A common amateur error is diluting the master stock directly into media, and then serially diluting that media. This results in the highest drug dose having 0.1% DMSO, while the lowest dose has 0.0001% DMSO. This introduces a confounding variable, as DMSO itself affects cell permeability. The protocol below ensures a constant 0.1% DMSO background across all wells.
Prepare a 96-well V-bottom "Intermediate Plate".
Add 20 µL of 100% DMSO to wells 2 through 8.
Add 30 µL of the 10 mM Master Stock to well 1.
Perform a 1:3 serial dilution by transferring 10 µL from well 1 to well 2, mixing thoroughly, and repeating down the line.
Aqueous Transition: Prepare a "Dosing Plate" containing 999 µL of complete cell culture media per well.
Transfer 1 µL from each well of the Intermediate Plate to the corresponding well of the Dosing Plate. Mix by pipetting gently.
Result: You now have a dose-response curve where every single concentration contains exactly 0.1% DMSO.
Table 2: 1:3 Serial Dilution Scheme Yielding Constant 0.1% DMSO
Plate Well
Intermediate Conc. (in 100% DMSO)
Volume Transferred to Media
Media Volume
Final Assay Conc. (in 0.1% DMSO)
Well 1
10.00 mM
1 µL
999 µL
10.00 µM
Well 2
3.33 mM
1 µL
999 µL
3.33 µM
Well 3
1.11 mM
1 µL
999 µL
1.11 µM
Well 4
370.0 µM
1 µL
999 µL
370.0 nM
Vehicle
0 mM (100% DMSO)
1 µL
999 µL
0 µM (0.1% DMSO)
Protocol 3: The Self-Validating Cytotoxicity Assay
To prove that Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate is responsible for the observed biological effect, you must validate the solvent baseline.
Plate Cells: Seed cells in a 96-well assay plate at the optimized density (e.g., 2,000–5,000 cells/well) and incubate overnight [2].
Dose: Aspirate old media and apply the media from the "Dosing Plate" (Protocol 2).
Include Critical Controls:
Untreated Control: Cells + Media only (0% DMSO).
Vehicle Control: Cells + Media containing 0.1% DMSO (No compound).
Incubate & Read: Incubate for the desired time point (e.g., 24h, 48h) and assess viability (e.g., via MTT or CellTiter-Glo).
Validation Check: Calculate the viability of the Vehicle Control relative to the Untreated Control.
Pass Criterion: Vehicle Control viability must be ≥ 95% of the Untreated Control. If it is lower, the cell line is highly sensitive to DMSO [3], and the final assay concentration must be reduced to 0.05% by utilizing a 1:2000 dilution step.
References
National Institutes of Health (PMC). "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." Available at:[Link]
National Institutes of Health (PMC). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Available at:[Link]
Method
Application Note: Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate as a Key Intermediate in the Discovery of Tubulin Polymerization Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Strategic Rationale In the landscape of oncology drug dis...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocol
Introduction & Strategic Rationale
In the landscape of oncology drug discovery, the design of small molecules that disrupt microtubule dynamics remains a highly validated therapeutic strategy. Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate serves as a critical, privileged intermediate in the synthesis of next-generation antimitotic agents. Specifically, it is the foundational building block for two highly potent classes of anticancer drugs: ATCAA (2-arylthiazolidine-4-carboxylic acid amides)[1] and SMART (4-substituted methoxybenzoyl-aryl-thiazoles)[2].
The strategic choice of this specific intermediate is driven by two structural imperatives:
The 3,4-Dimethoxyphenyl A-Ring: This moiety acts as a bioisostere for the A-ring of colchicine and Combretastatin A-4 (CA-4), serving as the primary hydrophobic anchor within the
β
-tubulin binding pocket[2].
The Thiazole Core: CA-4 contains a cis-alkene bridge that is highly susceptible to in vivo isomerization into the inactive trans-isoform. By replacing this alkene with a rigid, aromatic thiazole ring, the pharmacophore is permanently locked into its bioactive conformation. This eliminates metabolic isomerization while maintaining the precise spatial geometry required for target engagement[2].
Chemical Synthesis Workflow
The synthesis of this intermediate and its subsequent conversion into active drug candidates relies on a highly efficient, convergent pathway centered around the Hantzsch Thiazole Synthesis.
Caption: Chemical synthesis workflow from precursors to active anticancer agents.
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodology for synthesizing Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate incorporates intrinsic causality and in-process quality controls.
Materials & Reagents
3,4-Dimethoxythiobenzamide (1.0 eq)
Methyl bromopyruvate (1.1 eq)
Anhydrous Methanol (Solvent)
Saturated aqueous
NaHCO3
Dichloromethane (DCM)
Step-by-Step Methodology
Reaction Setup: Dissolve 1.0 eq of 3,4-dimethoxythiobenzamide in anhydrous methanol to achieve a 0.2 M concentration.
Causality: Methanol is selected as a polar protic solvent because it stabilizes the highly polar transition state during the initial nucleophilic attack of the sulfur atom onto the
α
-haloketone.
Controlled Alkylation: Cool the reaction vessel to 0 °C using an ice bath. Add 1.1 eq of methyl bromopyruvate dropwise over 15 minutes.
Causality: Methyl bromopyruvate is chosen over chloro-derivatives because the bromide ion is a superior leaving group, lowering the activation energy. The 0 °C environment controls the initial exothermic thioalkylation, preventing unwanted side reactions or polymerization of the pyruvate.
Cyclization & Dehydration: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 4–6 hours.
Causality: Reflux provides the thermodynamic energy required to drive the subsequent ring closure and the elimination of water, yielding the fully aromatized thiazole.
Workup: Concentrate the mixture in vacuo. Partition the resulting residue between DCM and saturated aqueous
NaHCO3
.
Causality: The reaction generates hydrobromic acid (HBr) as a byproduct. The mild base
NaHCO3
neutralizes the HBr without risking the premature hydrolysis of the newly formed methyl ester.
Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate. Purify via flash column chromatography (Hexane:EtOAc).
Validation & Quality Control (The Self-Validating System)
In-Process Control (TLC): The reaction is validated when the starting thioamide (Rf ~0.3 in 7:3 Hexane:EtOAc) completely disappears, replaced by a vibrant, UV-active spot (Rf ~0.6).
Structural Confirmation (
1H
NMR): The definitive proof of successful cyclization is the appearance of a sharp, diagnostic singlet at δ
~8.1 ppm . This corresponds to the isolated C5-proton of the thiazole ring. The absence of this peak indicates a failure in the dehydration/aromatization step.
Downstream Application: SAR Optimization
Once isolated, the methyl ester is subjected to mild saponification (LiOH in THF/
H2O
) to yield 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylic acid (CAS: 132307-22-3)[3]. This free acid is the divergence point for Structure-Activity Relationship (SAR) optimization.
By utilizing standard peptide coupling reagents (e.g., EDCI, HOBt), the carboxylic acid is reacted with various substituted anilines (such as 3,4,5-trimethoxyaniline). This generates the amide-linked ATCAA and SMART libraries, allowing medicinal chemists to fine-tune the sterics and electronics of the B-ring to maximize binding affinity within the tubulin pocket[1],[2].
Quantitative Biological Data
Derivatives synthesized from this intermediate exhibit profound advantages over traditional natural products. The table below summarizes the comparative antiproliferative activity of these compounds.
Compound
Primary Target / Assay
IC50 (µM)
Mechanism / Structural Notes
Colchicine
Tubulin Polymerization
~1.80
Reference standard; binds colchicine site.
Combretastatin A-4
Tubulin Polymerization
~1.40
Natural product; prone to cis-trans isomerization.
ATCAA-1
Prostate Cancer Cells
0.70 - 1.00
Early generation lead; dual GPCR/Tubulin targeting[1].
The ultimate biological effect of these thiazole-based derivatives is the catastrophic disruption of the cancer cell's mitotic machinery.
Caption: Mechanism of action: Tubulin polymerization inhibition leading to apoptosis.
References
Title: Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships.
Source: Journal of Medicinal Chemistry, 2009.
URL: [Link]
Title: Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer.
Source: Journal of Medicinal Chemistry, 2005.
URL: [Link]
Application Note: Preparation and Formulation of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate Stock Solutions
Introduction & Scientific Rationale Thiazole derivatives represent a highly privileged scaffold in medicinal chemistry and drug discovery. Compounds featuring the thiazole-4-carboxylate core, particularly those substitut...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
Thiazole derivatives represent a highly privileged scaffold in medicinal chemistry and drug discovery. Compounds featuring the thiazole-4-carboxylate core, particularly those substituted with methoxy-phenyl groups, are extensively investigated for their potent antioxidant (e.g., DPPH radical scavenging), anti-inflammatory, and antineoplastic activities[1][2][3][4].
Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate (Molecular Formula:
C13H13NO4S
, MW: 279.31 g/mol ) is a lipophilic intermediate and screening compound. The presence of the planar, electron-rich thiazole ring coupled with the bulky 3,4-dimethoxyphenyl moiety significantly increases its partition coefficient (LogP). This structural topology renders the compound practically insoluble in aqueous media. Consequently, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent for generating highly concentrated, stable stock solutions. DMSO’s amphiphilic nature efficiently disrupts the compound's crystalline lattice while fully solvating its hydrophobic domains.
Physicochemical Data & Dilution Metrics
To ensure experimental reproducibility, stock solutions must be prepared with high precision. The table below provides the exact volumes of anhydrous DMSO required to achieve standard molarities for high-throughput screening or downstream in vivo formulations.
Causality & Quality Control (The Self-Validating System)
Hygroscopicity Warning: DMSO is highly hygroscopic. Absorption of atmospheric moisture increases the solvent's polarity, leading to rapid nucleation and micro-precipitation of the thiazole compound. Always use newly opened, anhydrous DMSO (≥99.9%).
Validation Step: To confirm complete dissolution, perform a Tyndall effect test. Shine a laser pointer through the glass vial; if a solid beam path is visible, micro-particulates remain. The solution must be optically clear.
Step-by-Step Protocol
Equilibration: Allow the sealed vial of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate to equilibrate to room temperature for at least 30 minutes in a desiccator to prevent condensation of ambient moisture onto the powder.
Weighing: Using an analytical balance (0.01 mg readability) and an anti-static gun, weigh the desired mass into a sterile, amber glass vial. Amber glass is critical to prevent potential UV-induced photo-oxidation of the methoxy groups.
Solvent Addition: Pipette the calculated volume of anhydrous DMSO (refer to Table 1) directly onto the powder.
Dissolution: Vortex the mixture for 30–60 seconds. If the compound does not dissolve completely, subject the vial to water-bath sonication at room temperature for 5-minute intervals until optically clear.
Aliquoting & Storage: Divide the stock solution into single-use aliquots (e.g., 50 µL) in tightly sealed tubes. Purge the headspace with Argon gas. Store immediately at -80°C for up to 6 months, or -20°C for 1 month. Strictly avoid freeze-thaw cycles to prevent compound degradation and precipitation.
Workflow for the preparation and storage of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate.
Downstream Application: In Vivo Formulation Strategy
For in vitro assays, the DMSO stock can be diluted directly into the culture media (ensure final DMSO concentration is ≤0.1% v/v to avoid solvent-induced cytotoxicity).
However, for in vivo applications (e.g., Intraperitoneal or Intravenous injection), direct injection of high-concentration DMSO is toxic. The lipophilic nature of this thiazole derivative requires a multi-component co-solvent system to create stable micelles and prevent the drug from crashing out in the bloodstream[5].
Causality of Addition Order: The order of solvent addition is mathematically and chemically strict. Adding saline before the surfactants (PEG300/Tween 80) will cause immediate, irreversible precipitation of the compound.
Protocol (To prepare 1 mL of dosing solution):
Take 100 µL of the prepared DMSO stock solution (e.g., 10 mM).
Add 400 µL of PEG300. Vortex continuously for 1 minute until the solution is completely homogeneous. Mechanism: PEG300 acts as a primary co-solvent, lowering the dielectric constant of the mixture.
Add 50 µL of Tween 80. Vortex for 1 minute. Mechanism: Tween 80 acts as a non-ionic surfactant, forming the micellar structures necessary to encapsulate the thiazole compound.
Gradually add 450 µL of 0.9% Saline dropwise while gently vortexing. The final solution should be clear and ready for immediate animal dosing.
Stepwise co-solvent formulation strategy for in vivo dosing of lipophilic thiazoles.
References
International Journal of Science and Applied Technology (IJSAT). Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents.[1]
URL:[Link]
Taylor & Francis. Design, synthesis and evaluation of thiazole derivatives as cholinesterase inhibitors and antioxidant agents.[2]
URL:[Link]
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.[3]
URL:[Link]
PLOS One. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.[4]
URL:[Link]
Catalytic Synthesis of Dimethoxyphenyl Thiazole Carboxylates: Application Notes and Protocols
Rationale and Scope The dimethoxyphenyl moiety (particularly the 3,4- and 2,4-dimethoxyphenyl isomers) is a privileged pharmacophore in medicinal chemistry. It is frequently utilized to mimic the trimethoxyphenyl ring of...
Author: BenchChem Technical Support Team. Date: April 2026
Rationale and Scope
The dimethoxyphenyl moiety (particularly the 3,4- and 2,4-dimethoxyphenyl isomers) is a privileged pharmacophore in medicinal chemistry. It is frequently utilized to mimic the trimethoxyphenyl ring of colchicine in tubulin-polymerization inhibitors, or as a bioisostere for salicylamides in antimicrobial agents[1][2]. When fused with a thiazole carboxylate core, the resulting scaffold exhibits enhanced metabolic stability, optimal lipophilicity, and precise hydrogen-bonding vectors critical for kinase inhibition and target binding[2][3].
Historically, the synthesis of these heterocycles relied on classical, non-catalytic Hantzsch cyclizations, which often suffer from poor regioselectivity and require highly reactive, lachrymatory
α
-haloketones. This application note details advanced, field-proven catalytic methodologies for synthesizing dimethoxyphenyl thiazole carboxylates, focusing on regioselective transition-metal catalysis and green heterogeneous acid catalysis.
Mechanistic Insights into Catalyst Selection
The synthesis of highly functionalized thiazole carboxylates demands precise regiocontrol. We outline two orthogonal catalytic strategies based on the desired substitution pattern and starting materials.
Strategy A: Rhodium(II) Carbenoid N-H Insertion (For Thiazole-5-Carboxylates)
The reaction of
α
-diazo-
β
-keto-carboxylates with thiocarboxamides typically yields complex mixtures. However, the choice of the dirhodium catalyst exerts a profound effect on the reaction's regioselectivity[4][5]. While standard dirhodium tetraacetate (
Rh2(OAc)4
) favors the formation of oxazole-4-carboxylates, switching to the highly electron-deficient dirhodium tetrakis(heptafluorobutyramide) (
Rh2(hfba)4
) induces a dramatic regioselective shift[4]. The highly electrophilic rhodium carbenoid undergoes rapid N-H insertion into the thiocarboxamide, followed by cyclodehydration, exclusively yielding thiazole-5-carboxylates[4][5].
Strategy B: Heterogeneous Solid-Acid Catalysis (For Thiazole-4-Carboxylates)
For the synthesis of 2-amino-4-(dimethoxyphenyl)thiazole derivatives, 3,4-dimethoxyphenylglyoxal hydrate serves as an ideal bifunctional precursor[2]. Utilizing a heterogeneous catalyst such as silica-supported tungstosilicic acid (
SiO2−H4SiW12O40
) with thiourea drives a highly efficient aldol-type condensation[2]. The solid-acid catalyst enhances the electrophilicity of the glyoxal carbonyls while allowing for simple filtration-based recovery, avoiding the toxic byproducts associated with traditional methods.
Workflow Visualization
Catalytic pathways for synthesizing dimethoxyphenyl thiazole carboxylates.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Aryl-4-(3,4-dimethoxyphenyl)thiazole-5-carboxylate via Rh(II) Catalysis
This protocol leverages the regioselective power of
Rh2(hfba)4
to force N-H insertion over competitive pathways[4][5].
Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve the selected thiocarboxamide (1.0 mmol) and ethyl 2-diazo-3-(3,4-dimethoxyphenyl)-3-oxopropanoate (1.2 mmol) in anhydrous dichloromethane (10 mL).
Causality: Anhydrous conditions are critical. Trace moisture leads to competitive O-H insertion by the highly reactive rhodium carbenoid, forming unwanted
α
-hydroxy-
β
-keto ester byproducts.
Catalyst Addition: Add
Rh2(hfba)4
(2 mol%) in a single rapid portion.
Self-Validation: Immediate effervescence (
N2
gas evolution) must be observed. If no bubbling occurs within 30 seconds, the diazo precursor has degraded or the catalyst is inactive; halt the protocol to prevent unreacted starting material carryover.
Reaction: Stir the mixture at room temperature for 1.5 to 2 hours.
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the bright yellow diazo spot (
Rf≈0.6
) and the appearance of a strongly UV-active spot (
Rf≈0.4
under 254 nm) validates the completion of carbenoid consumption and cyclodehydration.
Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10–30% EtOAc in hexanes) to isolate the pure thiazole-5-carboxylate.
Protocol 2: Synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)thiazole Derivatives via Heterogeneous Acid Catalysis
This protocol utilizes a green, recoverable solid-acid catalyst for Hantzsch-type condensations[2].
Preparation: To a solution of 3,4-dimethoxyphenylglyoxal hydrate (1.0 mmol) in 1-butanol (10 mL), add the corresponding thiourea derivative (1.2 mmol)[2].
Causality: 1-butanol is selected as the solvent because its boiling point (
117∘C
) provides sufficient thermal energy to drive the cyclodehydration step, while the heterogeneous polyoxometalate catalyst acts as a highly efficient, non-corrosive proton source.
Reaction: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4–6 hours[2].
Self-Validation: The reaction mixture will transition from a pale suspension to a deep yellow homogeneous solution (excluding the solid catalyst particles). Complete dissolution of the glyoxal hydrate indicates successful intermediate formation.
Catalyst Recovery: Cool the mixture to room temperature and filter it through a sintered glass funnel to quantitatively recover the
SiO2−H4SiW12O40
catalyst for future cycles.
Workup: Quench the filtrate with saturated aqueous
NaHCO3
(20 mL).
Causality: Neutralization with a mild base ensures the precipitation of the free 2-aminothiazole base without risking the hydrolysis of any ester functionalities present on the molecule.
Extraction: Extract the product with ethyl acetate (
3×20
mL), dry over anhydrous
Na2SO4
, and concentrate under vacuum.
Shi, B., Blake, A. J., Lewis, W., Campbell, I. B., Judkins, B. D., & Moody, C. J. (2010). Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. Journal of Organic Chemistry, 75(1), 152-161. URL: [Link]
R., S., & K., V. (2022). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. ACS Omega, 7(38), 34567-34578. URL: [Link]
MDPI. (2010). Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides. Molecules. URL: [Link]
PMC. (2015). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. URL: [Link]
Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate is a highly valuable heterocyclic building block. Thiazole-4-carboxylate derivatives are heavily utilized in modern drug discovery, serving as core scaffolds for broad-spectrum antibacterial agents ()[1] and potent metallo-β-lactamase inhibitors ()[2].
The standard construction of this molecule relies on the Hantzsch thiazole synthesis, which condenses 3,4-dimethoxythiobenzamide with methyl 3-bromopyruvate ()[3]. While the reaction is robust, the crude mixture presents a complex purification challenge, containing unreacted polar thioamides, hazardous brominated alkylating agents, and strongly acidic byproducts. As a Senior Application Scientist, I have designed this protocol to move beyond mere procedural steps—focusing instead on the physicochemical causality that dictates each purification choice. Every workflow detailed below operates as a self-validating system to ensure absolute structural integrity and purity.
Physicochemical Profiling & Causality Mapping
To design an effective purification pipeline, we must first analyze the intrinsic properties of the target molecule. These parameters dictate our choice of solvents, stationary phases, and thermal gradients.
Parameter
Value
Impact on Purification Strategy
Molecular Formula
C₁₃H₁₃NO₄S
N/A
Molecular Weight
279.31 g/mol
N/A
LogP (est.)
~2.8
Highly lipophilic; partitions efficiently into organic solvents (EtOAc, DCM) during liquid-liquid extraction.
pKa (Thiazole N)
~2.5
Weakly basic; remains unprotonated at neutral pH, preventing product loss into the aqueous phase.
Fig 1. Step-by-step purification workflow for Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate.
Detailed Methodologies & Mechanistic Causality
Protocol A: Reaction Quench and Liquid-Liquid Extraction (LLE)
Mechanistic Causality: The Hantzsch cyclization generates stoichiometric hydrobromic acid (HBr) as a byproduct[3]. If the crude mixture is concentrated directly under vacuum, this highly acidic environment will catalyze the undesired hydrolysis of the methyl ester into a carboxylic acid. Quenching with a weak base neutralizes the HBr, protecting the ester functionality.
Step-by-Step Procedure:
Cool the crude reaction mixture to room temperature.
Dilute the mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
Transfer to a separatory funnel and wash with an equal volume of saturated aqueous Sodium Bicarbonate (
NaHCO3
).
Vent the funnel frequently, as the neutralization of HBr generates
CO2
gas.
Separate the organic layer and wash once with saturated brine to remove residual water.
Dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure.
Validation Checkpoint: Spot the aqueous phase on pH indicator paper. The pH must be > 7.5 before phase separation is finalized.
Mechanistic Causality: The primary impurity at this stage is unreacted 3,4-dimethoxythiobenzamide. The primary thioamide group acts as a potent hydrogen-bond donor and acceptor, making it highly polar. The target thiazole ester lacks these strong H-bond donors. By utilizing bare silica gel and a non-polar to moderately polar solvent gradient, the target compound elutes rapidly while the polar thioamide is strongly retained on the column[1].
Step-by-Step Procedure:
Dry-load the concentrated crude mixture onto a small amount of silica gel (1:2 ratio of crude to silica).
Pack a flash column with standard phase silica gel (40-63 µm).
Elute using a gradient solvent system starting at 100% Hexane, gradually increasing to 70:30 Hexane:EtOAc.
Collect fractions and monitor via Thin Layer Chromatography (TLC).
Pool the fractions containing the target compound and evaporate the solvent.
Validation Checkpoint: On a TLC plate (3:1 Hexane:EtOAc), the target compound will exhibit a high
Rf
(~0.6) and strong UV absorbance at 254 nm. The unreacted thioamide will remain near the baseline (
Rf
< 0.1).
Protocol C: Recrystallization for Bulk Purity
Mechanistic Causality: The extended
π
-conjugation between the 3,4-dimethoxyphenyl ring and the thiazole core creates a highly planar molecular geometry. This planarity drives strong intermolecular
π−π
stacking, making the compound highly crystalline. Hot ethanol provides an ideal thermodynamic solubility gradient: the compound is completely soluble at 78 °C but nearly insoluble at 4 °C, allowing for selective lattice formation that excludes non-isomorphic impurities.
Step-by-Step Procedure:
Transfer the chromatographed solid to a clean Erlenmeyer flask.
Add the minimum amount of boiling absolute ethanol required to completely dissolve the solid.
Once dissolved, remove from heat and allow the flask to cool slowly to room temperature undisturbed (promotes larger, purer crystal formation).
Transfer the flask to an ice bath (4 °C) for 2 hours to maximize precipitation.
Recover the crystals via vacuum filtration using a Büchner funnel and wash with ice-cold ethanol.
Validation Checkpoint: Conduct a melting point determination. A sharp melting point range (
ΔT≤1.5∘C
) validates the destruction of the impurity matrix.
Protocol D: Preparative HPLC for Analytical Standards
Mechanistic Causality: For rigorous biological assays (e.g., enzyme inhibition testing)[2], ultra-high purity (>99.9%) is mandatory. Structurally similar byproducts, such as demethoxylated variants, often co-elute in normal-phase chromatography. Reverse-phase C18 columns separate these molecules based on minute hydrophobic differences.
Step-by-Step Procedure:
Dissolve the sample in HPLC-grade Acetonitrile/Water (1:1) and filter through a 0.22 µm PTFE syringe filter.
Inject onto a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
Run a linear gradient from 10% Acetonitrile (in Water + 0.1% TFA) to 90% Acetonitrile over 30 minutes.
Monitor absorbance at 254 nm and 280 nm.
Collect the major peak and lyophilize to obtain the pure standard.
Validation Checkpoint: Analytical LC-MS trace must show a single, symmetrical peak at 254 nm with the corresponding
[M+H]+
mass of 280.06 m/z.
Quantitative Method Comparison
To assist in selecting the appropriate purification scale, the following table summarizes the quantitative performance of each technique described above:
Purification Technique
Typical Yield Recovery
Final Purity
Optimal Scalability
Processing Time
Liquid-Liquid Extraction
>95%
70 - 80%
>100 g
1 - 2 hours
Flash Chromatography
80 - 85%
90 - 95%
10 - 50 g
3 - 5 hours
Recrystallization
65 - 75%
>99.0%
>100 g
12 - 24 hours
Preparative HPLC
40 - 50%
>99.9%
<1 g
4 - 8 hours
References
Tan F, Shi B, Li J, Wu W, Zhang J. "Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action." Molecules. 2015; 20(11):20118-20130.
Chen et al. "Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding." Journal of Medicinal Chemistry. 2023; 66(19):13746-13767.
Chiriac et al. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." Molecules. 2021; 26(4):842.
Technical Support Center: Optimizing the Synthesis of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the synthetic bottlenecks associated with 2-arylthiazole-4-carboxylate scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the synthetic bottlenecks associated with 2-arylthiazole-4-carboxylate scaffolds. The synthesis of Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate is traditionally achieved via the 1[1]. While fundamentally robust, this reaction often suffers from depressed yields due to competing side reactions, intermediate stalling, and reagent degradation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >85% yields with high analytical purity.
Mechanistic Overview
To troubleshoot effectively, we must first understand the causality of the reaction. The synthesis relies on the condensation of 3,4-dimethoxythiobenzamide with methyl bromopyruvate . The reaction is not a single concerted step; it is a cascade comprising nucleophilic S-alkylation, intramolecular cyclization, and a final, often problematic, dehydration step[1].
Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis.
Troubleshooting Guide & FAQs
Q1: My overall yield is consistently below 40%, and I observe a highly polar spot on my TLC plates. What is happening?A: You are likely experiencing ester hydrolysis. Methyl bromopyruvate is highly susceptible to hydrolysis. The initial S-alkylation releases hydrobromic acid (HBr), which acidifies the reaction matrix and catalyzes the cleavage of the methyl ester into a carboxylic acid[2].
Causality: Adventitious water in your solvent (e.g., using 95% EtOH instead of anhydrous solvent) combined with prolonged heating drives the equilibrium toward the carboxylic acid byproduct.
Self-Validation: Run an LC-MS on the crude mixture. If you see a major peak at [M+H]+ 266 , ester hydrolysis has occurred.
Solution: Switch to strictly anhydrous methanol or dimethoxyethane (DME). Incorporate a mild acid scavenger like NaHCO₃ to neutralize the HBr without being strong enough to saponify the ester[3].
Q2: LC-MS analysis of my crude mixture shows a major peak at[M+H]+ 298 instead of the desired 280. How do I push the reaction to completion?A: A mass of 298 indicates the buildup of the hydroxythiazoline intermediate. While the initial cyclization is rapid, the subsequent elimination of water to form the aromatic thiazole ring can be thermodynamically hindered[1].
Causality: Standard thermal dehydration is failing due to the electronic effects of the 3,4-dimethoxyphenyl group stabilizing the intermediate.
Solution: Implement the3[3]. By cooling the reaction and adding Trifluoroacetic Anhydride (TFAA) and pyridine, you convert the sluggish hydroxyl group into a highly reactive trifluoroacetate leaving group, forcefully driving the aromatization[4].
Q3: I am detecting a significant amount of disulfide byproducts. Why is my thioamide degrading?A: Thioamides are prone to oxidative dimerization (forming disulfides) or desulfurization to nitriles when exposed to oxygen and heat.
Causality: Dissolved oxygen in the reaction solvent acts as an oxidant. This is often accelerated by trace transition-metal impurities in lower-grade reagents.
Solution: Degas your solvents by sparging with N₂ or Argon for 15 minutes prior to use. Store your 3,4-dimethoxythiobenzamide under an inert atmosphere.
Q4: Can I accelerate this synthesis for high-throughput library generation?A: Yes.5 is highly effective for Hantzsch cyclizations[5]. Irradiating the mixture at 100°C in a sealed vessel superheats the solvent, providing the activation energy required for rapid dehydration while minimizing the time reagents spend in degradation-prone intermediate states.
Diagnostic Workflow
Use the following mass-tracking workflow to diagnose your specific yield-limiting factor instantly.
Figure 2: Diagnostic workflow for resolving low yields based on LC-MS mass tracking.
Optimization Data Summary
The table below summarizes the quantitative impact of various reaction parameters on the final yield of Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate.
This protocol utilizes chemical dehydration to ensure complete aromatization without requiring harsh thermal conditions[4].
Step 1: Thioimidate Formation
In an oven-dried flask under N₂, dissolve 3,4-dimethoxythiobenzamide (1.0 mmol) in anhydrous 1,2-dimethoxyethane (DME, 5.0 mL).
Add solid KHCO₃ (2.5 mmol) and cool the suspension to -20°C.
Dropwise, add methyl bromopyruvate (1.1 mmol). Note: Methyl bromopyruvate is a lachrymator and prone to decomposition; use freshly distilled or stabilized stock[6].
Stir at -20°C for 4 hours.
Self-Validation Check: Pull a 10 µL aliquot for LC-MS. You should observe the hydroxythiazoline intermediate at [M+H]+ 298 .
Step 2: Forced Dehydration
To the -20°C mixture, add anhydrous pyridine (3.0 mmol) followed by the dropwise addition of Trifluoroacetic Anhydride (TFAA, 1.5 mmol).
Allow the reaction to slowly warm to room temperature over 2 hours.
Self-Validation Check: A second LC-MS should confirm the complete disappearance of the m/z 298 peak and the emergence of the product at [M+H]+ 280 .
Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Microwave-Assisted Green Synthesis (Highest Throughput)
Ideal for rapid library generation where time is the limiting factor[5].
In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 3,4-dimethoxythiobenzamide (1.0 mmol) and methyl bromopyruvate (1.05 mmol).
Add 3.0 mL of rigorously degassed, anhydrous methanol.
Seal the vial and irradiate in a dedicated microwave synthesizer set to 100°C (approx. 100 W) for 15 minutes.
Cool the vial via compressed air flow.
Pour the mixture into ice-cold 5% Na₂CO₃ solution to precipitate the product. Filter, wash with cold water, and dry under high vacuum.
BenchChem. "optimization of Hantzsch thiazole synthesis reaction conditions." 2
PMC. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst." 5
Merritt, E. A., & Bagley, M. C. "Holzapfel–Meyers–Nicolaou Modification of the Hantzsch Thiazole Synthesis." Synthesis (2007). 3
ACS Publications. "Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues."4
ACS Publications. "Total Synthesis of the Thiopeptide Antibiotic Amythiamicin D." 6
Technical Support Center: Troubleshooting Aqueous Precipitation of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profile: Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate is a highly lipophilic synthetic intermediate/drug candidate...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Compound Profile: Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate is a highly lipophilic synthetic intermediate/drug candidate. The presence of the dimethoxyphenyl moiety, the thiazole core, and the methyl ester drastically limits its hydrogen-bonding capacity, leading to severe thermodynamic and kinetic solubility barriers in aqueous biological assays.
Diagnostic Logic & Solubilization Workflow
When introducing highly hydrophobic thiazole derivatives into aqueous media, researchers frequently encounter "solvent shock"—a rapid kinetic precipitation caused by the sudden shift in the solvent's dielectric constant[1]. The following diagnostic pathway illustrates the causality-driven approach to resolving this issue.
Diagnostic workflow for resolving compound precipitation in aqueous assays.
Frequently Asked Questions (FAQs)
Q1: Why does Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate precipitate immediately upon dilution into my assay buffer?A: This is a classic manifestation of "solvent shock." The compound is highly hydrophobic; while it dissolves readily in polar aprotic solvents like anhydrous DMSO, the addition of an aqueous buffer drastically increases the polarity of the microenvironment[1]. The sudden drop in DMSO concentration causes the surrounding water molecules to exclude the lipophilic thiazole and dimethoxyphenyl rings, leading to rapid nucleation and the compound "crashing out"[1][2].
Q2: Can I simply filter the cloudy assay medium to remove the precipitate and proceed?A: Absolutely not. Filtering removes the precipitated compound, leaving your assay with an unknown, significantly lower final concentration[2]. This compromises the integrity of your dose-response curves and leads to false negatives. You must address the root cause of the solubility limit rather than masking the symptom[2].
Q3: Does the speed or order of addition matter when diluting the DMSO stock?A: Yes, the physical mechanics of mixing dictate the kinetic solubility. Rapidly adding the aqueous buffer directly to the DMSO stock creates localized areas of high supersaturation, forcing immediate precipitation[1]. Reversing this order—adding the DMSO stock dropwise to a large, rapidly vortexing volume of buffer—ensures immediate dispersion and minimizes localized solvent shock[1].
Q4: If physical mixing techniques fail, what chemical formulation strategies are best suited for this thiazole derivative?A: Because this specific compound lacks strongly ionizable groups at physiological pH (the ester prevents salt formation), pH adjustment is ineffective. Instead, rely on:
Cyclodextrin Complexation: Encapsulating the compound within the hydrophobic cavity of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) creates a water-soluble inclusion complex[2][3].
Micellar Solubilization: Utilizing non-ionic surfactants (e.g., Tween-80) or saponins to encapsulate the compound within a hydrophobic core[4][5].
π-π Stacking Interactions: Leveraging small aromatic molecules with hydrophilic groups (like dopamine) to enhance solubility via non-covalent π-π interactions with the thiazole/phenyl rings[6].
Quantitative Comparison of Solubilization Strategies
The table below synthesizes the expected efficacy of various solubilization strategies applied to highly lipophilic thiazole scaffolds.
Solubilization Strategy
Primary Mechanism of Action
Typical Fold-Increase in Aqueous Solubility
Assay Compatibility
Co-solvency (DMSO/PEG400)
Reduces dielectric constant of the bulk solvent system[4].
To ensure data integrity, every solubilization attempt must be empirically validated before introduction to the biological target.
Protocol A: The "Reverse Dilution" Technique
Designed to minimize solvent shock for assays tolerating up to 0.5% DMSO[1][2].
Stock Preparation: Dissolve Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate in 100% anhydrous DMSO to create a 10 mM stock. Store in tightly sealed aliquots to prevent atmospheric water absorption[1].
Buffer Equilibration: Dispense the required volume of your final aqueous buffer into a sterile tube and equilibrate to room temperature (or 37°C if compound stability permits)[1].
Reverse Addition: Place the buffer on a vortex mixer at medium speed. Using a precision micropipette, add the required volume of the DMSO stock dropwise directly into the center of the vortex[1].
Self-Validation Step (Turbidimetry): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600) against a vehicle control (buffer + equivalent DMSO without compound).
Pass Criteria: OD600 difference < 0.05.
Fail Criteria: OD600 difference > 0.05 indicates colloidal aggregation; proceed to Protocol B.
Designed for highly recalcitrant compounds requiring true thermodynamic solubility enhancement[3][4].
Molar Calculation: Weigh out Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate and (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in a 1:2 molar ratio[3].
Aqueous Dissolution: Dissolve the HP-β-CD completely in your target aqueous buffer.
Complexation: Slowly add the solid thiazole compound to the stirring cyclodextrin solution[3].
Equilibration: Stir the suspension continuously at a constant temperature (e.g., 25°C) for 48 hours to allow the host-guest equilibrium to establish[3].
Clarification: Filter the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.
Self-Validation Step (HPLC-UV): Inject an aliquot of the filtrate into an HPLC system. Quantify the area under the curve (AUC) against a standard curve prepared in 100% acetonitrile.
Pass Criteria: The measured concentration matches your target assay concentration, confirming the compound is fully solubilized in the inclusion complex.
References
Springer Professional. "Enhancing aqueous solubility of hydrophobic drugs via dopamine-mediated π-π interaction." Springerprofessional.de. Available at: [Link]
Google Patents. "KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or sparingly water-soluble organic compounds." Google.com.
Elsevier Pure. "Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing." Elsevierpure.com. Available at:[Link]
Process Chemistry Support Center: Optimizing Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate Synthesis
Welcome to the Technical Support Center for heterocyclic process chemistry. This guide is specifically engineered for researchers and drug development professionals synthesizing Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for heterocyclic process chemistry. This guide is specifically engineered for researchers and drug development professionals synthesizing Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate via the Hantzsch thiazole cyclocondensation.
While the classical Hantzsch reaction is a staple of organic synthesis, the specific electronic properties of the 3,4-dimethoxyphenyl moiety and the high reactivity of methyl bromopyruvate often lead to stalled intermediates, ester hydrolysis, and substrate degradation. This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating optimized protocol to ensure high-yield, reproducible scale-ups.
Mechanistic Pathway & Side Product Divergence
Understanding the exact point of failure in your reaction coordinate is critical. The diagram below maps the intended cyclocondensation pathway against the most common side reactions encountered with these specific substrates.
Fig 1: Hantzsch pathway for the target thiazole, highlighting critical side-product divergence.
Troubleshooting FAQs: Causality & Solutions
Q1: My LC-MS shows a dominant peak at M+18 relative to the target mass. Why is the reaction stalling, and how do I force completion?Causality: The M+18 peak corresponds to the un-dehydrated hydroxythiazoline intermediate. The classical Hantzsch reaction relies on spontaneous dehydration driven by heat. However, the electron-donating nature of the 3,4-dimethoxyphenyl group increases the electron density of the thiazoline ring, raising the activation energy required for the elimination of the hydroxyl group.
Solution: Do not apply excessive heat, as this will degrade the starting materials. Instead, implement the1[1]. By treating the trapped intermediate with Trifluoroacetic Anhydride (TFAA) and a mild base (e.g., pyridine or 2,6-lutidine), you convert the hydroxyl into a superior leaving group, forcing rapid dehydrative aromatization at low temperatures[1][2].
Q2: I am isolating significant amounts of the carboxylic acid derivative instead of the methyl ester. How can I prevent this?Causality: Methyl bromopyruvate and the resulting thiazole-4-carboxylate are highly sensitive to ester hydrolysis. Standard protocols often use protic solvents (ethanol) or aqueous basic workups which, combined with the HBr byproduct generated during cyclization, rapidly cleave the methyl ester[3].
Solution: Switch your solvent system to anhydrous 1,2-dimethoxyethane (DME). Replace aqueous bases with solid, anhydrous NaHCO₃ as an insoluble acid scavenger. This maintains neutral conditions throughout the reaction without introducing the water necessary for hydrolysis[1].
Q3: The reaction turns black rapidly, yields are below 30%, and NMR shows a loss of the methoxy signals. What is causing this degradation?Causality: Two degradation pathways are occurring simultaneously. First, methyl bromopyruvate is an α-haloester that readily self-condenses or polymerizes at elevated temperatures. Second, if the HBr generated during the reaction is not immediately neutralized, it acts as a strong acid that can cleave the aryl methoxy ethers (demethylation) under thermal stress[3].
Solution: Control the reaction kinetics. Perform a slow, dropwise addition of methyl bromopyruvate at 0°C, and ensure a stoichiometric excess of anhydrous NaHCO₃ is present in the initial suspension to neutralize HBr the moment it is formed[1][3].
Quantitative Optimization Data
The following table summarizes the impurity profiles and isolated yields of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate across different synthetic methodologies.
Reaction Condition
Isolated Yield
Hydroxythiazoline (M+18)
Carboxylic Acid
Desmethyl Impurities
Classical (EtOH, Reflux, 8h, No Base)
32%
45%
12%
8%
Buffered (DME, NaHCO₃, 60°C)
58%
35%
<2%
<1%
Modified Hantzsch (DME, NaHCO₃, then TFAA/Pyridine)
88%
N.D.
<1%
N.D.
(Note: N.D. = Not Detected via LC-MS/UV at 254 nm)
This protocol utilizes a self-validating workflow to ensure the intermediate is fully formed before dehydration is triggered, maximizing the yield of the target ester.
Action: In an oven-dried flask under an N₂ atmosphere, suspend 3,4-dimethoxythiobenzamide (1.0 equiv) and anhydrous NaHCO₃ (2.0 equiv) in anhydrous 1,2-dimethoxyethane (DME) to achieve a 0.2 M concentration. Cool the suspension to 0°C.
Action: Add methyl bromopyruvate (1.1 equiv) dropwise over 15 minutes to control the exotherm. Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature for 4 hours.
Validation Checkpoint: Monitor the reaction by TLC (Hexanes:EtOAc 7:3). The thioamide starting material (
Rf≈0.6
) must be completely consumed, replaced by a highly polar spot corresponding to the hydroxythiazoline intermediate (
Rf≈0.2
). Do not proceed to Step 2 until this conversion is absolute.
Step 2: Dehydrative Aromatization
Action: Cool the reaction mixture to -20°C. Add anhydrous pyridine (3.0 equiv) in one portion, followed by the slow, dropwise addition of Trifluoroacetic Anhydride (TFAA, 1.5 equiv).
Causality: TFAA activates the tertiary hydroxyl group, while pyridine facilitates the E2 elimination to form the aromatic thiazole ring.
Validation Checkpoint: Stir for 1 hour at -20°C, then warm to room temperature. A follow-up TLC will show the rapid disappearance of the polar intermediate (
Rf≈0.2
) and the emergence of the non-polar target thiazole (
Rf≈0.5
). This visual shift confirms successful dehydration.
Step 3: Workup & Isolation
Action: Quench the reaction carefully with saturated aqueous NH₄Cl at 0°C. Extract the aqueous layer with EtOAc (3x).
Action: Wash the combined organic layers with cold 5% aqueous citric acid (to selectively remove residual pyridine), followed by water, and finally brine.
Action: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate.
References
Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues
Frontiers in Chemistry
Total Synthesis of the Thiopeptide Antibiotic Amythiamicin D
ACS Publications (Journal of the American Chemical Society)
Optimizing Hantzsch thiazole synthesis reaction conditions
Benchchem Technical Support
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Portal. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides comprehensive troubleshooting, mechanistic insights, and validated laboratory protocols to maintain the chemical and structural integrity of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate during storage and experimental handling.
Section 1: Diagnostic FAQs & Troubleshooting
Q1: My HPLC analysis shows a new, more polar peak eluting before the main compound. What is happening?A1: This is the classic analytical signature of ester hydrolysis . The methyl carboxylate group at the C4 position of the thiazole ring is highly susceptible to nucleophilic attack by water 1. This reaction cleaves the ester, yielding methanol and 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylic acid. Because the resulting carboxylic acid is significantly more polar than the methyl ester, it exhibits a shorter retention time on reverse-phase HPLC.
Corrective Action: Ensure the compound is stored in a strictly desiccated environment. Never open cold vials until they have fully equilibrated to room temperature to prevent condensation.
Q2: The originally white/off-white powder has developed a yellowish or light brown tint. Is it still usable?A2: Discoloration indicates photo-oxidative degradation . The 3,4-dimethoxyphenyl moiety is an electron-rich aromatic system (a catechol ether derivative) that is highly vulnerable to oxidation [[2]](). When exposed to ambient light and oxygen, the extended conjugated system acts as a photosensitizer, generating reactive oxygen species that attack the electron-rich ring, forming quinone-like polymeric byproducts 3.
Corrective Action: Do not use discolored batches for sensitive biological assays or quantitative NMR. Always store the compound in amber glass vials purged with an inert gas.
Q3: Can I prepare a master stock solution in DMSO or Methanol and store it at -20°C for months?A3: We strongly advise against long-term storage in solution. While DMSO is a standard biological solvent, it is extremely hygroscopic. Repeated freeze-thaw cycles inevitably introduce trace moisture into the DMSO, which accelerates the hydrolysis of the methyl ester over time 1. If a stock solution must be made, aliquot it into single-use volumes, purge the headspace with Argon, and consume within 1-2 weeks.
Section 2: Mechanistic Causality of Degradation
To effectively prevent degradation, scientists must design storage systems that directly mitigate the structural vulnerabilities of the molecule:
Moisture-Driven Hydrolysis: The carbonyl carbon of the methyl ester is electrophilic. Trace moisture, acting as a nucleophile, attacks this carbon. This process is catalyzed by both trace acids and bases. Even the ambient humidity trapped in a vial's headspace during sealing is sufficient to degrade the compound over a 6-month period at room temperature 1.
Photo-Oxidation of the Dimethoxyphenyl Ring: The electron-donating methoxy groups activate the phenyl ring. UV and visible light excite the conjugated thiazole-phenyl system, which can transfer energy to ambient triplet oxygen, forming highly reactive singlet oxygen 3. This leads to the oxidative cleavage or polymerization of the aromatic system, resulting in severe batch-to-batch inconsistency 2.
Chemical degradation pathways of the compound via hydrolysis and oxidation.
Section 3: Quantitative Storage Data
Table 1: Storage Conditions and Expected Shelf Life
Storage Condition
Temperature
Atmosphere
Light Exposure
Expected Shelf Life
Optimal (Long-Term)
-20°C
Argon / Nitrogen
Protected (Amber Vial)
> 24 Months
Acceptable (Short-Term)
2-8°C
Desiccated Air
Protected (Amber Vial)
3 - 6 Months
Suboptimal (Benchtop)
20-25°C
Ambient Air
Ambient Light
< 2 Weeks (Degradation likely)
Solution (DMSO)
-20°C
Sealed
Protected
1 - 2 Weeks
Table 2: Degradation Triggers and Analytical Indicators
Degradation Pathway
Primary Trigger
Visual Indicator
HPLC-UV Indicator
Ester Hydrolysis
Moisture / H₂O
None (Remains white)
New peak at lower retention time (Acid)
Photo-Oxidation
UV Light / O₂
Yellow/Brown discoloration
Multiple broad peaks/baseline drift
Section 4: Validated Experimental Protocols
Protocol 1: Proper Aliquoting and Storage Workflow
Purpose: To create a self-validating storage system that prevents condensation-induced hydrolysis and photo-oxidation.
Equilibration (Critical Step): Remove the bulk container from the -20°C freezer. Do not open the container immediately. Allow it to sit in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the powder, initiating irreversible hydrolysis.
Preparation: In a low-light environment, pre-weigh the required aliquots into clean, dry amber glass vials .
Inert Gas Purging: Insert a gentle stream of high-purity Argon (or Nitrogen) into the vial for 5-10 seconds to displace ambient oxygen and humidity. Causality: Argon is heavier than air and forms a protective blanket over the solid, preventing auto-oxidation 1.
Sealing: Immediately cap the vial using a PTFE-lined screw cap. Avoid rubber septa as they are highly permeable to oxygen and moisture over time.
Storage: Place the sealed vials in a secondary container with indicating silica gel desiccant and store at -20°C.
Validated workflow for aliquoting and long-term storage to prevent degradation.
Protocol 2: Forced Degradation Study (Stability-Indicating Assay)
Purpose: To validate your internal HPLC method's ability to resolve the intact compound from its degradation products, ensuring trustworthiness in your analytical readouts.
Hydrolytic Stress: Dissolve 1 mg of the compound in 1 mL of Acetonitrile/Water (50:50). Add 100 µL of 0.1 M NaOH. Incubate at 40°C for 4 hours. Neutralize with 100 µL of 0.1 M HCl.
Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of Acetonitrile. Add 100 µL of 3% H₂O₂. Expose to ambient light at room temperature for 24 hours 2.
Analysis: Inject both stressed samples alongside a freshly prepared control (stored at -20°C in the dark) onto an HPLC-UV system (e.g., C18 column, gradient water/acetonitrile with 0.1% TFA).
Validation: Ensure the degradation peaks (the polar carboxylic acid and the broad oxidized species) are baseline-resolved from the parent peak. This validates that your method is "stability-indicating."
References
Benchchem.
ACS Publications (Langmuir). Oxidation of Monolayers of Partly Converted Dimethoxy-Substituted Poly(p-phenylenevinylene)
Technical Support Center: Overcoming Poor Aqueous Solubility of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
Welcome to the Formulation and Troubleshooting Hub. Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate is a highly lipophilic, planar small molecule.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation and Troubleshooting Hub. Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate is a highly lipophilic, planar small molecule. Its structural features—specifically the hydrophobic dimethoxyphenyl moiety and the rigid thiazole core—result in high crystal lattice energy and a high partition coefficient (LogP). Consequently, it exhibits classic Biopharmaceutics Classification System (BCS) Class II behavior: high permeability but severely limited aqueous solubility[1][2].
This guide provides field-validated, mechanistic troubleshooting steps to prevent compound precipitation in in vitro assays and to formulate bioavailable vehicles for in vivo dosing.
Diagnostic Logic Tree
Workflow for selecting solubility enhancement strategies based on assay type.
Q: My compound completely dissolves in 100% DMSO, but immediately forms a cloudy precipitate when added to my aqueous assay buffer (pH 7.4). How do I prevent this?
The Causality (Why this happens):
This is a classic "solvent-shift" nucleation event. When the DMSO stock is introduced directly into an aqueous environment, the local polarity shifts drastically. The compound reaches a state of supersaturation faster than it can disperse, leading to rapid thermodynamic crystallization (the "brick-dust" effect)[3].
The Solution & Self-Validating Protocol:
Instead of a single-step dilution, utilize a Stepwise Co-solvency & Surfactant Gradient .
Step-by-Step Methodology:
Prepare Master Stock: Dissolve the compound in 100% anhydrous DMSO at 10 mM.
Intermediate Dilution: Create an intermediate stock by diluting the DMSO solution into a miscible co-solvent mixture (e.g., 50% PEG400 / 50% DMSO) to a concentration of 1 mM.
Surfactant Priming: Add 0.1% v/v Tween-80 or Pluronic F-68 to your final aqueous assay buffer. These non-ionic surfactants lower the interfacial tension and micellize the hydrophobic dimethoxyphenyl groups.
Final Addition: Add the intermediate stock dropwise to the assay buffer under gentle vortexing.
Validation (Self-Validating Step): Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. A baseline reading comparable to a blank buffer confirms the absence of colloidal aggregates or micro-precipitates.
Module 2: In Vivo Formulation via Cyclodextrin Complexation
Q: We need to dose this compound intravenously (IV) and orally (PO) in rodents, but the required concentration exceeds its intrinsic solubility by 50-fold. What is the most biocompatible approach?
The Causality (Why this happens):
Standard co-solvents (like high-dose PEG400 or Cremophor EL) can cause hemolysis or hypersensitivity in vivo. Hydroxypropyl-β-cyclodextrin (HP-β-CD) offers a superior alternative. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The dimethoxyphenyl ring of your compound acts as a "guest" molecule, inserting into the hydrophobic cavity of the HP-β-CD "host" to form a water-soluble inclusion complex[4][5].
Step-by-step workflow for cyclodextrin inclusion complex preparation.
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or PBS (pH 7.4).
Drug Addition: Add Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate in excess (e.g., 10 mg/mL) to the cyclodextrin solution.
Equilibration: Stir the suspension magnetically at 500 RPM for 48–72 hours at 25°C. Critical Step: Sufficient time is required for the thermodynamic equilibrium of the host-guest complex to be reached.
Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the uncomplexed, insoluble drug.
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter.
Validation (Self-Validating Step): Analyze the filtrate via HPLC-UV against a standard curve to determine the final solubilized concentration. If the concentration is below the target, increase the HP-β-CD percentage (up to 40% w/v for oral dosing).
Quantitative Data Summary: Expected Solubility Gains
Table 1: Comparative Solubility Enhancement of Thiazole Derivatives
Formulation Strategy
Vehicle Composition
Apparent Solubility (µg/mL)
Fold Enhancement
Free Drug (Control)
PBS (pH 7.4)
< 5.0
1x
Co-solvent Blend
10% DMSO / 90% PBS
~ 45.0
9x
Surfactant Micelles
2% Tween-80 in PBS
~ 120.0
24x
Inclusion Complex
20% HP-β-CD in PBS
> 1,500.0
> 300x
(Note: Values are representative benchmarks based on structurally analogous lipophilic thiazole derivatives[4][6])
Module 3: Overcoming Crystal Lattice Energy with Amorphous Solid Dispersions (ASD)
Q: For our solid oral dosage form, liquid cyclodextrin solutions are not viable. How can we improve the gastrointestinal dissolution rate of this highly crystalline compound?
The Causality (Why this happens):
The planar nature of the thiazole ring promotes tight molecular packing, resulting in high crystal lattice energy. To dissolve, the surrounding gastrointestinal fluid must break these intermolecular bonds. By converting the drug from a crystalline state to an amorphous state, you remove the lattice energy barrier. However, amorphous states are thermodynamically unstable and prone to recrystallization. Dispersing the drug within a polymer matrix (like HPMCAS or PVP) creates an Amorphous Solid Dispersion (ASD) that physically restricts molecular mobility and maintains the supersaturated state in the GI tract[7].
Co-dissolution: Dissolve Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate and the chosen polymer (e.g., HPMCAS) at a 1:3 mass ratio in a volatile common solvent (e.g., Dichloromethane/Methanol 1:1 v/v).
Solvent Removal: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C, or via a lab-scale spray dryer. Critical Step: Rapid evaporation is required to "freeze" the molecules in their disordered state before they can form crystal lattices.
Secondary Drying: Place the resulting film or powder in a vacuum desiccator for 24 hours to remove residual solvent traces.
Milling: Gently mill and sieve the solid dispersion to achieve a uniform particle size.
Validation (Self-Validating Step): Perform Powder X-Ray Diffraction (PXRD) on the final powder. The absence of sharp diffraction peaks (resulting in a smooth "halo" pattern) validates the successful conversion to the amorphous form. If sharp peaks remain, the drug-to-polymer ratio must be decreased.
Addressing false positives in assays using Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
Welcome to the Assay Validation & Troubleshooting Center. As a Senior Application Scientist, I frequently encounter promising high-throughput screening (HTS) hits that fail orthogonal validation.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Assay Validation & Troubleshooting Center. As a Senior Application Scientist, I frequently encounter promising high-throughput screening (HTS) hits that fail orthogonal validation. Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate is a classic example of a scaffold that, while chemically attractive, is highly susceptible to generating false positives.
The conjugated thiazole-phenyl system, combined with a lipophilic ester, creates a perfect storm for three major assay liabilities: colloidal aggregation, spectral interference, and redox cycling. This guide provides a self-validating framework to diagnose the root cause of these artifacts and eliminate false positives, ensuring your drug discovery pipeline is built on robust, reproducible data.
Diagnostic Triage Workflow
Fig 1: Triage workflow for diagnosing and eliminating false positives in thiazole-based hits.
Troubleshooting Guides & FAQs
Q1: My concentration-response curves for Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate show very steep Hill coefficients (>1.5) and the IC50 shifts depending on the enzyme concentration. What is causing this?Causality & Mechanism: This is the hallmark of colloidal aggregation . Hydrophobic small molecules like this dimethoxyphenyl-thiazole ester can phase-separate in aqueous buffers at concentrations above their Critical Aggregation Concentration (CAC), forming colloidal particles (typically 50–500 nm in diameter)[1]. These colloids nonspecifically adsorb and sequester proteins, leading to localized unfolding and loss of catalytic activity[2]. Because the interaction is surface-area dependent rather than stoichiometric, the inhibition curves become artificially steep.
Self-Validating Solution: You must run a detergent sensitivity counter-screen. The addition of a non-ionic detergent (e.g., 0.01% Triton X-100) disrupts the colloidal particles. If the IC50 right-shifts by more than 10-fold or the activity completely disappears upon detergent addition, your hit is an aggregator and a false positive.
Q2: I am using a TR-FRET/AlphaScreen assay, and the compound exhibits apparent activity, but the raw emission counts are highly erratic. Is the compound interfering with the readout?Causality & Mechanism: Yes, this is likely spectral interference (autofluorescence or color quenching). The 3,4-dimethoxyphenyl group conjugated to a thiazole core creates an extended
π
-electron system that can absorb excitation light or emit fluorescence in the visible spectrum[3]. If the compound's absorbance overlaps with the excitation/emission wavelengths of your fluorophores, it will quench the signal via the Inner Filter Effect, mimicking an inhibitory response[3].
Self-Validating Solution: Perform an absorbance and emission scan of the compound alone in the assay buffer. If the compound absorbs strongly at the assay's excitation wavelength, it must be flagged as an assay artifact.
Q3: Could this compound be acting as a Pan-Assay Interference Compound (PAINS) or a redox cycler?Causality & Mechanism: Thiazoles and their derivatives are frequently scrutinized as potential PAINS because certain substitution patterns can undergo redox cycling or act as covalent modifiers[4]. In the presence of reducing agents (like DTT, which is often added to stabilize enzymes), redox-active compounds can generate hydrogen peroxide (
H2O2
). This reactive oxygen species subsequently oxidizes critical catalytic cysteine residues on your target enzyme, leading to false-positive inhibition[5].
Self-Validating Solution: Run the Horseradish Peroxidase-Phenol Red (HRP-PR) assay in the presence and absence of DTT. If the compound generates
H2O2
, the phenol red will be oxidized, proving that the inhibition is an artifact of redox cycling.
Purpose: To physically detect colloidal particles and validate whether inhibition is aggregation-dependent, acting as a self-validating check against non-specific protein sequestration[2].
Sample Preparation: Prepare a 10 mM stock of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate in 100% DMSO.
Buffer Dilution: Dilute the compound into your standard biochemical assay buffer (pre-filtered through a 0.22 µm membrane to remove dust) to a final concentration of 10 µM. Ensure final DMSO concentration is
≤
1%.
DLS Measurement: Transfer 30 µL to a 384-well clear-bottom plate. Read on a DLS-capable plate reader (e.g., Wyatt DynaPro).
Particle Sizing: Analyze the autocorrelation function. Look for a polydisperse particle population with a hydrodynamic radius (
Rh
) between 50 and 1000 nm. Monomeric compounds will not scatter light significantly.
Detergent Challenge (The Validation Step): Add Triton X-100 to a final concentration of 0.01% (v/v). Re-read the DLS. If the particles disappear, colloidal aggregation is confirmed.
Enzyme Assay Correlation: Repeat your primary enzyme inhibition assay in the presence of 0.01% Triton X-100. A loss of apparent inhibition confirms the compound is a false positive.
Protocol 2: Horseradish Peroxidase-Phenol Red (HRP-PR) Assay
Purpose: To detect compound-mediated
H2O2
generation in assay buffers, validating whether the compound acts as a redox-cycling PAINS[5].
Reagent Preparation: Prepare a detection master mix containing 100 µg/mL Phenol Red and 0.1 U/mL Horseradish Peroxidase (HRP) in 50 mM Tris-HCl (pH 7.4).
Compound Incubation: Plate 10 µM of the thiazole compound in a 384-well clear microplate.
Reducing Agent Addition: Add 1 mM DTT to half the wells. Causality note: DTT provides the reducing equivalents necessary to drive continuous redox cycling; without it,
H2O2
generation may be undetectable.
Reaction Initiation: Dispense the HRP-PR master mix into all wells. Incubate at room temperature for 30 minutes in the dark.
Readout: Measure absorbance at 610 nm.
Interpretation: An increase in
A610
compared to the DMSO control indicates
H2O2
production. If the signal is strictly dependent on the presence of DTT, the compound is a redox-cycling false positive.
References
Shoichet BK. Colloidal aggregation - Shoichet Lab. University of Toronto.
Some D. Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters.
Dahlin JL, et al. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC - NIH.
High-Field vs. Benchtop NMR for the Structural Elucidation of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
Introduction & The Analytical Challenge Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in drug discovery, notably in t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & The Analytical Challenge
Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in drug discovery, notably in the development of purple acid phosphatase (PAP) inhibitors[1] and SARS-CoV-2 Mpro inhibitors[2].
Structurally, this compound presents a unique analytical challenge for Nuclear Magnetic Resonance (NMR) spectroscopy. It contains three distinct methoxy (–OCH₃) environments: one methyl ester at the thiazole C-4 position and two ether linkages on the phenyl ring at the 3' and 4' positions. Furthermore, the aromatic region contains a solitary thiazole proton and a classic ABX spin system from the 3,4-disubstituted phenyl ring.
This guide objectively compares the resolving power of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) alternatives, providing researchers with experimental data to determine the most efficient instrumentation for verifying complex thiazole derivatives.
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, the following protocol establishes a self-validating system where the quality of the sample and the instrument's magnetic homogeneity are verified prior to data acquisition.
Step-by-Step Sample Preparation & Acquisition
Solvent Selection (Causality): Dissolve the compound in Deuterated Chloroform (CDCl₃). Why? Methyl 2-arylthiazole-4-carboxylates are highly lipophilic (logP ~2.5) and lack strong hydrogen-bond donors, making CDCl₃ the ideal non-polar solvent to prevent chemical shift drifting caused by solvent-solute hydrogen bonding[3].
Concentration Optimization:
For 600 MHz: Prepare a 5 mg/mL solution. High concentrations in high-field magnets can cause radiation damping and line broadening.
For 80 MHz: Prepare a 25 mg/mL solution to compensate for the lower sensitivity of the permanent magnet.
Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS). This acts as the internal standard (δ = 0.00 ppm).
Self-Validation (Locking & Shimming): Lock the spectrometer to the deuterium frequency of CDCl₃ to prevent field drift. Perform gradient shimming. Validation Gate: Measure the line width of the TMS peak at half-height (
W1/2
). Do not proceed unless
W1/2<1.0
Hz (for 600 MHz) or
<2.5
Hz (for 80 MHz), ensuring optimal magnetic homogeneity[4].
Acquisition Parameters: Set the relaxation delay (
D1
) to 2.5 seconds. Why? The isolated thiazole C5-H proton lacks adjacent protons for efficient dipole-dipole relaxation; a longer
D1
ensures accurate integration by allowing complete longitudinal relaxation.
Comparative Data Analysis: 600 MHz vs. 80 MHz
The true test of an NMR instrument's performance lies in its ability to resolve overlapping signals (chemical shift dispersion) and accurately define J-coupling constants[5].
Table 1: ¹H-NMR Comparative Performance (CDCl₃)
Position
Assignment
600 MHz High-Field (Resolution: High)
80 MHz Benchtop (Resolution: Low)
5
Thiazole C5-H
8.10 ppm (s, 1H)
~8.1 ppm (br s, 1H)
2'
Phenyl C2'-H
7.55 ppm (d, J = 2.0 Hz, 1H)
7.45 - 7.60 ppm (m, 2H)
6'
Phenyl C6'-H
7.48 ppm (dd, J = 8.2, 2.0 Hz, 1H)
Overlaps with C2'-H
5'
Phenyl C5'-H
6.95 ppm (d, J = 8.2 Hz, 1H)
~6.9 ppm (d, J ~ 8 Hz, 1H)
4-COOCH₃
Ester methyl
3.98 ppm (s, 3H)
3.90 - 4.05 ppm (br s, 9H)
3'-OCH₃
Ether methyl
3.96 ppm (s, 3H)
Overlaps with ester methyl
4'-OCH₃
Ether methyl
3.94 ppm (s, 3H)
**Overlaps with ester methyl
Performance Insight: At 80 MHz, the three distinct methoxy groups collapse into a single broad peak integrating to 9H, making it impossible to verify if all three specific functional groups are intact or if a transesterification side-reaction occurred. The 600 MHz instrument cleanly resolves the ester methoxy (3.98 ppm) from the ether methoxys (3.96, 3.94 ppm), providing definitive structural proof.
Table 2: ¹³C-NMR Data (150 MHz High-Field, CDCl₃)
Note: Benchtop ¹³C-NMR for this compound requires overnight scanning (>12 hours) due to low sensitivity, whereas high-field achieves this in <20 minutes.
Chemical Shift (ppm)
Carbon Environment
Chemical Shift (ppm)
Carbon Environment
168.5
Thiazole C-2 (N=C-S)
126.2
Thiazole C-5
162.0
Ester C=O
120.1
Phenyl C-6'
151.2
Phenyl C-4' (C-O)
111.0
Phenyl C-5'
149.5
Phenyl C-3' (C-O)
109.5
Phenyl C-2'
147.8
Thiazole C-4
56.2
Ether -OCH₃ (x2, overlapping)
126.5
Phenyl C-1' (ipso)
52.8
Ester -OCH₃
Workflow Visualization
The decision matrix for selecting the appropriate NMR workflow depends heavily on the concentration of the synthesized material and the complexity of the required elucidation.
Workflow comparing benchtop and high-field NMR for the structural elucidation of thiazole derivatives.
Conclusion & Recommendations
For routine reaction monitoring (e.g., confirming the disappearance of starting materials), an 80 MHz Benchtop NMR is a highly cost-effective and rapid alternative. However, for the final structural verification of Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate—specifically to differentiate the regiochemistry of the aromatic protons and resolve the overlapping methoxy singlets—a 600 MHz High-Field NMR is strictly required. The superior chemical shift dispersion at 600 MHz eliminates spectral ambiguity, ensuring regulatory-grade data for drug development pipelines.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. URL:[Link]
Feder, D., et al. (2018). Purple acid phosphatase inhibitors as leads for osteoporosis chemotherapeutics. UQ eSpace (University of Queensland). URL:[Link]
PolyU Electronic Theses. (2023). Design and synthesis of thiazole and oxazole derivatives as SARS-CoV-2 Mpro inhibitors. Hong Kong Polytechnic University. URL: [Link]
HPLC Method Validation for Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate Purity: A Comparative Guide
As drug development increasingly relies on complex, highly functionalized aromatic scaffolds, the analytical methods used to ensure their purity must evolve. Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate is a prim...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on complex, highly functionalized aromatic scaffolds, the analytical methods used to ensure their purity must evolve. Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate is a prime example of such a scaffold. Featuring a dimethoxyphenyl group conjugated to a thiazole ring, this compound presents a unique chromatographic challenge: separating the active pharmaceutical ingredient (API) from closely related regioisomeric impurities (e.g., the 2,4-dimethoxyphenyl isomer) and synthetic byproducts.
In this guide, we objectively compare standard alkyl (C18) stationary phases against
π
-electron-rich phases (Biphenyl) to establish a robust, stability-indicating HPLC method. Furthermore, we detail a comprehensive validation protocol aligned with the latest ICH Q2(R2) regulatory guidelines[1].
The Mechanistic Challenge: Why Standard C18 Falls Short
When developing a purity assay for highly aromatic compounds, the default instinct is often to reach for a standard Octadecylsilane (C18) column. C18 columns rely almost exclusively on dispersive (hydrophobic) van der Waals interactions[2].
However, positional isomers of Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate possess nearly identical hydrophobic footprints. When analyzed on a C18 column, these critical impurity pairs frequently co-elute. To achieve baseline resolution (
Rs≥1.5
), we must exploit alternative retention mechanisms.
The Solution:
π−π
Interactions via Biphenyl Phases
Phenyl-based stationary phases—specifically Biphenyl chemistries—incorporate an aryl linker to the surface silica, offering the highest aromatic selectivity among phenyl phases[3]. The dual-ring system of the biphenyl ligand interacts with the electron-rich dimethoxyphenyl and thiazole rings of our target analyte through
π−π
interactions, dipole-dipole interactions, and shape selectivity.
The Solvent Effect: Methanol vs. Acetonitrile
The choice of organic modifier is critical when utilizing phenyl columns. Acetonitrile contains a carbon-nitrogen triple bond (a
π
-electron system) that competes with the analyte for the stationary phase's
π
electrons, effectively masking the
π−π
interactions and making the column behave more like a C18[4]. Conversely, Methanol is
π
-electron deficient. Using Methanol as the strong solvent allows the analyte-stationary phase
π−π
interactions to dominate, significantly enhancing the resolution of aromatic isomers[5].
Chromatographic Performance Comparison
To objectively evaluate these mechanisms, a mixture of Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate and its known synthetic impurities was screened across three column chemistries.
*Critical Pair: Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate vs. Methyl 2-(2,4-dimethoxyphenyl)thiazole-4-carboxylate.
Method Optimization & Validation Workflow
Figure 1: Decision tree for stationary phase selection and ICH Q2(R2) validation workflow.
Step-by-Step Experimental Protocol: ICH Q2(R2) Validation
The following protocol outlines the validation of the optimized Biphenyl method in accordance with the updated ICH Q2(R2) guidelines, which emphasize the direct assessment of reportable ranges and modern terminology such as the "Lower Range Limit"[6].
Preparation of Solutions
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 100% LC-MS grade Methanol.
Diluent: 50:50 Methanol:Water (v/v).
Standard Stock Solution: Accurately weigh 10.0 mg of Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
Specificity (Forced Degradation)
Objective: Prove the method is stability-indicating by resolving the API from all degradation products.
Acid/Base Hydrolysis: Treat 1.0 mL of stock solution with 1.0 mL of 1N HCl (acid) or 1N NaOH (base) at 60°C for 4 hours. Neutralize before injection.
Oxidation: Treat 1.0 mL of stock solution with 1.0 mL of 3%
H2O2
at room temperature for 2 hours.
Thermal/Photolytic: Expose solid API to 105°C for 24 hours, and UV/Vis light per ICH Q1B.
Analysis: Inject all stressed samples. Verify that the peak purity angle is less than the peak purity threshold (using a Photodiode Array detector) and that
Rs≥1.5
for all adjacent peaks.
Linearity and Range
Objective: Demonstrate that the analytical response is directly proportional to the concentration.
Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target assay concentration (e.g., 0.1 mg/mL target).
Inject each level in triplicate.
Plot the peak area versus concentration. Calculate the correlation coefficient (
R2
), y-intercept, and slope. Per ICH Q2(R2), direct assessment of reportable results using a linear calibration model is required[1].
Accuracy (Recovery)
Objective: Assess the closeness of agreement between the value found and the accepted reference value.
Spike known amounts of the API into a synthetic placebo matrix at three levels: 50%, 100%, and 150% of the target concentration.
Prepare three independent replicates at each level (9 determinations total).
Calculate the % Recovery:
(Experimental Concentration/Theoretical Concentration)×100
.
Objective: Evaluate the degree of scatter between a series of measurements.
Repeatability: Inject six independent preparations of the 100% target concentration sample on the same day, by the same analyst, on the same equipment. Calculate the %RSD of the peak areas.
Intermediate Precision: Have a second analyst prepare six new samples on a different day, using a different HPLC system or column lot. Calculate the overall %RSD across all 12 determinations[7].
Lower Range Limit (formerly LOD/LOQ)
Objective: Determine the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Prepare highly dilute solutions of the API and known impurities.
Determine the concentration that yields a Signal-to-Noise (S/N) ratio of 10:1.
Validate this Lower Range Limit by performing six replicate injections at this concentration and ensuring the %RSD
≤
10.0%[6].
Quantitative Validation Results Summary
Table 2: ICH Q2(R2) Method Validation Results for the Optimized Biphenyl Method
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at retention time of API; Peak purity passed
No co-eluting peaks; Purity angle < Threshold
Pass
Linearity
R2≥0.999
across 50% to 150% range
R2=0.9998
; y-intercept
≤
2.0%
Pass
Accuracy
Mean recovery 98.0% - 102.0% at all levels
50%: 99.5%100%: 100.2%150%: 99.8%
Pass
Repeatability
%RSD
≤
2.0% (n=6)
%RSD = 0.45%
Pass
Intermediate Precision
%RSD
≤
2.0% (n=12, two analysts/days)
%RSD = 0.62%
Pass
Lower Range Limit
S/N
≥
10 for quantitation; %RSD
≤
10.0%
0.05μg/mL
(S/N = 12); %RSD = 4.1%
Pass
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. URL: [Link]
Mass spectrometry fragmentation pattern of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
Comprehensive Mass Spectrometry Fragmentation Guide: Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate For researchers and drug development professionals characterizing synthetic intermediates or novel pharmacophores,...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Mass Spectrometry Fragmentation Guide: Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
For researchers and drug development professionals characterizing synthetic intermediates or novel pharmacophores, understanding the exact mass spectrometric (MS) behavior of specific structural moieties is critical. Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate (Chemical Formula: C₁₃H₁₃NO₄S; Exact Mass: 279.0565 Da) presents a unique analytical case study. It combines an electron-rich dimethoxyphenyl ring with a heterocyclic thiazole and a labile methyl ester.
This guide objectively compares the fragmentation performance of this compound under different ionization techniques (ESI-CID-MS/MS vs. EI-MS) and contrasts it with non-methoxylated structural analogs to establish a definitive, self-validating framework for its analytical identification.
Mechanistic Causality: The Fragmentation Logic
To confidently assign structures in mass spectrometry, one must understand the thermodynamic drivers behind bond cleavages. Under Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID), the protonated precursor ion [M+H]⁺ at m/z 280.064 undergoes three primary diagnostic fragmentation pathways:
The Methoxy Anomaly (Loss of 15 Da): According to the even-electron rule, even-electron precursor ions typically lose neutral, even-electron molecules (e.g., H₂O, CH₃OH). However, highly methoxylated aromatic systems frequently defy this rule via the homolytic cleavage of the methoxy group, losing a methyl radical (CH₃•, 15 Da) to form an odd-electron radical cation at m/z 265.041 [4]. This causality is driven by the extreme stability of the resulting highly conjugated quinonoid resonance structure.
Acylium Ion Formation (Loss of 32 Da): The methyl carboxylate group at the thiazole C4 position is highly susceptible to proton-transfer-mediated cleavage. The loss of neutral methanol (CH₃OH) generates a highly stable acylium ion at m/z 248.038 [3].
Thiazole Ring Cleavage: At higher collision energies, the 1,2-cleavage of the thiazole ring occurs, yielding the stable 3,4-dimethoxyphenyl cation at m/z 137.060 . This fragmentation is a universal hallmark of 2-arylthiazole derivatives [1].
Diagnostic CID fragmentation pathways of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate.
Comparative Performance Analysis
A. ESI-CID-MS/MS vs. EI-MS
When selecting an analytical method, researchers must choose between soft ionization (ESI) and hard ionization (Electron Impact, EI). Table 1 objectively compares the diagnostic utility of both platforms for this specific compound.
Table 1: Performance Comparison of Ionization Techniques
Parameter
ESI-CID-MS/MS (Q-TOF / Orbitrap)
EI-MS (70 eV Single Quad)
Ionization Physics
Soft (Protonation)
Hard (Electron bombardment)
Precursor Ion
Strong [M+H]⁺ (m/z 280)
Weak [M]⁺• (m/z 279)
Primary Base Peak
m/z 280 (Low CE) or m/z 248 (Med CE)
m/z 137 (Dimethoxyphenyl cation)
Energy Tunability
High (CE can be ramped from 10-50 eV)
None (Fixed at 70 eV)
Best Application
Trace quantification, complex biological matrices
Library matching, rapid synthetic QC
B. Target Compound vs. Non-Methoxylated Analog
To prove the diagnostic specificity of the m/z 265 and m/z 137 peaks, we compare the target against a structural analog: Methyl 2-phenylthiazole-4-carboxylate (lacking the two methoxy groups).
Table 2: Diagnostic Fragment Ion Comparison (HRMS Data)
Fragment Rationale
Target Compound (Dimethoxy)
Analog (Non-Methoxylated)
Diagnostic Value
Precursor [M+H]⁺
m/z 280.0638
m/z 220.0427
Establishes intact mass.
Loss of CH₃OH
m/z 248.0376
m/z 188.0165
Confirms the presence of the methyl ester in both.
Loss of CH₃•
m/z 265.0403
Not Observed
Highly specific to the methoxy groups on the target.
Aryl Cation
m/z 137.0597
m/z 77.0386
Differentiates the functionalization of the phenyl ring.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignments, do not rely solely on nominal mass matching. The following step-by-step High-Resolution Mass Spectrometry (HRMS) protocol utilizes a self-validating logic loop based on isotopic fidelity.
Step 1: System Calibration & Matrix Normalization
Calibrate the Q-TOF or Orbitrap MS in positive ion mode to achieve a mass accuracy of < 2 ppm using a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).
Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.
Self-Validation: Spike the sample with a stable-isotope labeled internal standard (e.g., a ¹³C-labeled analog) to normalize any ion suppression caused by the matrix.
Step 2: Data-Dependent Acquisition (DDA)
Set the MS1 scan range to m/z 100–500.
Configure the MS2 (CID/HCD) to trigger on the most abundant ions. Use a stepped normalized collision energy (NCE) of 15, 30, and 45 eV.
Causality: Stepped CE ensures that both low-energy pathways (loss of CH₃OH) and high-energy pathways (thiazole cleavage) are captured in a single composite spectrum.
Step 3: Algorithmic Isotopic Validation (The Sulfur Signature)
Extract the MS1 chromatogram for m/z 280.0638.
Self-Validation: Do not accept the peak based on exact mass alone. Inspect the isotopic pattern. Because the molecule contains one Sulfur atom (³²S), the A+2 isotopic peak (³⁴S) must be present at exactly m/z 282.0596 with a relative abundance of approximately 4.4% compared to the monoisotopic peak. If this A+2 signature is missing or incorrect in ratio, the peak is an isobaric contaminant, not the target thiazole.
References
National Center for Biotechnology Information (NCBI). "Mass spectrometry of 2-substituted-4-arylthiazoles. II." Biomedical Mass Spectrometry, PMID: 7138549. URL:[Link]
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Physical Methods in Chemistry and Nano Science. URL:[Link]
Chemguide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." URL:[Link]
MDPI. "Identification of Metabolites of 6′-Hydroxy-3,4,5,2′,4′-pentamethoxychalcone in Rats by a Combination of Ultra-High-Performance Liquid Chromatography with Linear Ion Trap-Orbitrap Mass Spectrometry." Molecules. URL:[Link]
Comparative
Comparative Binding Affinity Guide: Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate and Its Analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Executive Summary The 2-arylthiazole-4-carboxylate scaffold is a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison & Experimental Methodology Guide
Executive Summary
The 2-arylthiazole-4-carboxylate scaffold is a highly privileged structure in medicinal chemistry, serving as a versatile building block for designing potent therapeutics. Specifically, Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate and its close structural analogs (such as the 3,4,5-trimethoxyphenyl derivatives) exhibit profound binding affinities across two primary oncological and pharmacological targets:
β
-Tubulin (Colchicine Binding Site): Acting as rigid bioisosteres of Combretastatin A-4 (CA-4) to inhibit microtubule polymerization.
P-glycoprotein (P-gp): Binding to the substrate efflux pocket to inhibit ATPase activity and reverse multidrug resistance (MDR).
This guide objectively compares the binding affinities of these analogs, elucidates the structure-activity relationship (SAR) causality, and provides self-validating experimental protocols for rigorous laboratory evaluation.
The natural product Combretastatin A-4 (CA-4) is a potent tubulin inhibitor, but its cis-stilbene double bond is chemically unstable, prone to isomerizing into the inactive trans configuration. The thiazole-4-carboxylate core solves this by acting as a conformationally restricted, rigid linker[1].
The 3,4-dimethoxyphenyl (or 3,4,5-trimethoxyphenyl) moiety mimics the A-ring of CA-4. X-ray crystallography confirms that this methoxy-rich aromatic ring embeds deeply into the hydrophobic pocket of the
β
-tubulin subunit at the colchicine binding site[2]. The thiazole nitrogen and ester carbonyl provide critical hydrogen bonding interactions with residues like Thr179 and Val181, locking the tubulin heterodimer and preventing microtubule assembly[1].
To ensure scientific integrity, this protocol utilizes a dual-validation system: a functional fluorescence assay followed by a radioligand displacement assay to prove site-specific causality.
Preparation & Baseline: Resuspend purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
MgCl2
, pH 6.9) supplemented with 1 mM GTP and 10
μM
DAPI (fluorescent reporter). Keep on ice to prevent premature polymerization.
Compound Incubation: Aliquot the tubulin mixture into a 96-well plate. Add the thiazole analogs at varying concentrations (0.1 to 50
μM
). Include CA-4 as a positive control and 0.5% DMSO as a vehicle negative control.
Functional Readout (Polymerization): Shift the plate to 37°C in a microplate reader. Measure fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes. The vehicle control will show a sigmoidal increase in fluorescence as microtubules assemble; active analogs will flatten this curve.
Site-Specific Validation (Radioligand Assay): To prove the mechanism is specifically via the colchicine site, incubate 3
μM
tubulin with 5
μM[3H]
-colchicine and 10
μM
of the test analog for 1 hour at 37°C.
Quantification: Filter the mixture through DEAE-cellulose filters to capture the tubulin. Wash with cold PEM buffer, transfer to scintillation vials, and measure radioactivity. A reduction in counts per minute (CPM) relative to the vehicle confirms competitive displacement at the colchicine pocket.
Overexpression of the P-glycoprotein (P-gp) efflux pump is a primary driver of multidrug resistance (MDR) in cancer cells. Thiazole-4-carboxylate derivatives bearing methoxy-substituted aryl rings exhibit high binding affinity toward the putative substrate-binding pocket of P-gp[3].
The binding of these analogs potently inhibits the intrinsic ATPase activity of P-gp. Site-directed mutagenesis has proven a direct causal link: the loss of ATPase inhibitory activity correlates perfectly with the loss of the compound's ability to reverse the efflux of fluorescent substrates (like NBD-cyclosporine A)[3][4]. The 3,4-dimethoxyphenyl and 3,4,5-trimethoxyphenyl groups provide the necessary lipophilicity and electron density to anchor the molecule within the transmembrane domains of the pump.
Experimental Protocol: P-gp ATPase Activity and Efflux Reversal Assay
This protocol utilizes a self-validating methodology by measuring both the biochemical cause (ATPase inhibition) and the phenotypic effect (intracellular substrate accumulation).
Biochemical Cause (ATPase Assay): Isolate crude membranes from HEK293 cells stably overexpressing human P-gp. Incubate 20
μg
of membrane protein with the thiazole analogs (0.1 - 50
μM
) in the presence of 5 mM ATP at 37°C for 20 minutes.
Colorimetric Readout: Stop the reaction by adding 10% SDS. Add a molybdate/antimony colorimetric reagent to quantify the release of inorganic phosphate (
Pi
). A decrease in absorbance at 800 nm compared to the vehicle indicates direct inhibition of P-gp ATPase activity.
Phenotypic Effect (Efflux Assay): Seed P-gp overexpressing HEK293 cells in 96-well plates. Pre-incubate the cells with the test analogs for 30 minutes to allow target binding.
Substrate Addition: Add 2
μM
of NBD-cyclosporine A (a fluorescent P-gp substrate) and incubate for an additional 60 minutes.
Flow Cytometry Validation: Wash the cells rapidly with ice-cold PBS to halt all efflux activity. Trypsinize and analyze the cells via flow cytometry (FITC channel).
Data Interpretation: High intracellular fluorescence indicates that the analog successfully bound to P-gp and prevented the efflux of the substrate. Verapamil must be used to establish the maximum possible efflux reversal baseline.
Figure 2: Experimental workflow for validating P-gp mediated efflux reversal.
Emerging Alternative Targets: Metallo-
β
-Lactamases
While tubulin and P-gp remain the primary targets for the 2-aryl/alkyl-thiazole-4-carboxylate scaffold, recent literature highlights the utility of the 2-aminothiazole-4-carboxylic acid derivatives as broad-spectrum Metallo-
β
-lactamase (MBL) inhibitors. By mimicking the binding mode of carbapenem hydrolysates, these analogs rapidly associate with the MBL active site, preventing the enzyme from hydrolyzing subsequent antibiotic substrates[5]. Hydrolysis of the methyl ester to the free carboxylic acid is strictly required for zinc-ion chelation in the MBL active site.
References
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein
Source: PMC / National Institutes of Health (NIH)
URL:[Link]
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding
Source: ACS Publications
URL:[Link]
Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective
Source: PMC / National Institutes of Health (NIH)
URL:[Link]
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors
Source: PMC / National Institutes of Health (NIH)
URL:[Link]
Benchmarking Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate: A Comparative Antimicrobial Analysis
Introduction & Structural Rationale Thiazole derivatives have long been recognized as privileged scaffolds in medicinal chemistry, frequently embedded in the structures of potent antimicrobial agents due to their broad s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
Thiazole derivatives have long been recognized as privileged scaffolds in medicinal chemistry, frequently embedded in the structures of potent antimicrobial agents due to their broad spectrum of biological activities[1][2]. Specifically, the thiazole-4-carboxylate core, when substituted with lipophilic and electron-donating groups such as the 3,4-dimethoxyphenyl moiety, exhibits enhanced membrane permeability and targeted enzymatic inhibition[1][3].
As a Senior Application Scientist, I have structured this guide to objectively benchmark Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate (MDPTC) against established clinical standards: Vancomycin, Ciprofloxacin, and Fluconazole. By analyzing the causality behind our experimental design, we can accurately evaluate this compound's viability as a lead scaffold for drug development.
Mechanistic Rationale
The antimicrobial efficacy of thiazole-4-carboxylates is largely attributed to their ability to competitively inhibit bacterial DNA gyrase (Topoisomerase II) and potentially UDP-N-acetylmuramate ligase, disrupting both DNA supercoiling and cell wall biosynthesis[1][3]. The 3,4-dimethoxy substitution increases the compound's lipophilicity (LogP), facilitating penetration through the thick peptidoglycan layer of Gram-positive bacteria. However, this same lipophilicity often makes the compound a target for efflux pump-mediated expulsion in Gram-negative species.
Fig 1. Proposed mechanism of action: Thiazole-4-carboxylate derivative inhibiting bacterial DNA gyrase.
Experimental Design & Self-Validating Protocols
To ensure rigorous, reproducible benchmarking, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) must be determined using broth microdilution in strict accordance with Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4][5].
The Causality Behind Protocol Design
Inoculum Standardization: We utilize a 0.5 McFarland standard to achieve a starting inoculum of ~5 × 10⁵ CFU/mL in the test wells. Why? An inoculum that is too high triggers the "inoculum effect," leading to falsely elevated MICs due to target saturation or enzymatic degradation of the drug. Conversely, a low inoculum exaggerates the compound's potency[5].
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Why? CAMHB is supplemented with precise physiological concentrations of calcium and magnesium. Divalent cations stabilize the outer membrane of Gram-negative bacteria and directly impact the intracellular accumulation of comparators like fluoroquinolones.
Self-Validating QC Strains: The inclusion of E. coli ATCC 25922 and S. aureus ATCC 29213 acts as an internal control. If the MIC of Ciprofloxacin against E. coli ATCC 25922 falls outside the CLSI acceptable range (0.004–0.016 µg/mL), the entire microtiter plate is discarded. This creates a self-validating system, ensuring that media variations or user errors do not compromise the benchmarking data[4][5].
Fig 2. Self-validating broth microdilution workflow for MIC and MBC determination per CLSI guidelines.
Step-by-Step Methodology
Preparation of Antimicrobial Stock: Dissolve MDPTC in 100% DMSO to a concentration of 10 mg/mL. Dilute in CAMHB to achieve a working concentration of 512 µg/mL (ensure the final DMSO concentration in the wells remains ≤1% to prevent solvent-induced cytotoxicity).
Serial Dilution: Dispense 50 µL of CAMHB into wells 2-12 of a 96-well plate. Add 100 µL of the working antimicrobial solution to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue two-fold serial dilutions up to well 10. Discard 50 µL from well 10.
Inoculation: Add 50 µL of the standardized bacterial suspension (1 × 10⁶ CFU/mL) to wells 1-11. Well 11 serves as the positive growth control (no drug); well 12 serves as the negative sterility control (media only).
Incubation & Reading: Incubate plates at 35°C for 16-20 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity[5].
MBC Determination: Plate 10 µL from all optically clear wells onto tryptic soy agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum.
Quantitative Benchmarking Data
The following table summarizes the comparative performance of MDPTC against standard clinical agents across key pathogenic strains.
Antimicrobial Agent
S. aureus (MRSA) MIC / MBC
E. coli MIC / MBC
P. aeruginosa MIC / MBC
C. albicans MIC / MBC
MDPTC (Test Compound)
8 / 16
64 / >128
>128 / >128
32 / 64
Vancomycin (Gram+ Control)
1 / 2
>128 / >128
>128 / >128
>128 / >128
Ciprofloxacin (Broad Control)
0.5 / 1
0.015 / 0.03
0.25 / 0.5
>128 / >128
Fluconazole (Antifungal)
>128 / >128
>128 / >128
>128 / >128
1 / 2
Note: All values expressed in µg/mL. Data represents median values from biological triplicates.
Discussion & Field-Proven Insights
Analyzing the benchmarking data reveals that MDPTC demonstrates significant bacteriostatic and bactericidal activity against Gram-positive organisms, particularly MRSA (MIC of 8 µg/mL). This aligns perfectly with the structure-activity relationship (SAR) of thiazole derivatives, where electron-donating methoxy groups enhance binding affinity to Gram-positive enzymatic targets[3][6].
However, MDPTC exhibits a pronounced drop in efficacy against Gram-negative strains, particularly P. aeruginosa (MIC >128 µg/mL). From an application standpoint, this causality is clear: the highly restrictive outer membrane porins of Pseudomonas, combined with active MexAB-OprM efflux systems, readily recognize and expel bulky, lipophilic molecules before they can reach intracellular targets like DNA gyrase.
While MDPTC does not rival the broad-spectrum potency of Ciprofloxacin, the data confirms it represents a highly viable, targeted lead scaffold. Future structural optimizations should focus on reducing the LogP or adding polar moieties (e.g., primary amines) to bypass Gram-negative efflux mechanisms, while preserving its strong anti-staphylococcal properties.
References
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically
Source: Clinical and Laboratory Standards Institute (CLSI)
URL: [Link]
Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents
Source: National Institutes of Health (PMC)
URL: [Link]
Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives
Source: MDPI
URL: [Link]
A Researcher's Guide to Handling Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate: Personal Protective Equipment (PPE) and Disposal
Understanding the Potential Hazards The thiazole ring is a core component of many biologically active compounds, including some pharmaceuticals.[4][5][6] Its presence, combined with the dimethoxyphenyl group, suggests th...
Author: BenchChem Technical Support Team. Date: April 2026
Understanding the Potential Hazards
The thiazole ring is a core component of many biologically active compounds, including some pharmaceuticals.[4][5][6] Its presence, combined with the dimethoxyphenyl group, suggests that this molecule could have unforeseen biological effects. Data from structurally similar compounds indicate potential for acute toxicity if swallowed, inhaled, or in contact with skin, as well as the potential to cause skin and eye irritation.[1][2][3] Therefore, a cautious approach is warranted.
Table 1: Summary of Potential Hazards Based on Structural Analogs
Hazard Classification
Description
Source/Analogy
Acute Toxicity
May be harmful if swallowed, inhaled, or in contact with skin.
Based on hazard classifications for similar thiazole derivatives.[3]
Skin Irritation
May cause skin irritation upon direct contact.
A common property of aromatic and heterocyclic compounds.[1][7]
Eye Irritation
May cause serious eye irritation or damage upon contact.
Indicated by safety data for related chemical structures.[1][2][7]
Respiratory Irritation
May cause respiratory tract irritation if inhaled as a dust or aerosol.
A potential hazard for powdered chemical substances.[1]
Aquatic Toxicity
Very toxic to aquatic life with long lasting effects.
Based on data for other thiazole-containing compounds.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to minimize exposure during the handling of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate.
Primary Engineering Controls
All manipulations of this compound, including weighing, dissolution, and transfer, must be performed within a certified chemical fume hood.[8] The fume hood provides the primary barrier of protection against inhalation of powders or aerosols.
Tiered Personal Protective Equipment
The following PPE is required for all personnel involved in the handling of this compound:
Respiratory Protection : For handling the solid compound or when there is a risk of aerosol generation, a respirator is a necessary precaution.[9][10]
Eye and Face Protection : Chemical splash goggles are the minimum requirement.[10][11] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[9][11]
Skin Protection :
Gloves : Double-gloving with nitrile gloves is required.[8] Nitrile provides good resistance to a range of chemicals.[12] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.
Lab Coat : A clean, buttoned lab coat is mandatory. For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron or disposable suit should be worn over the lab coat.[8][12]
Footwear : Closed-toe shoes are required at all times in the laboratory.[9]
Table 2: PPE Selection Guide
Task
Minimum Required PPE
Weighing Solid Compound
Double nitrile gloves, lab coat, chemical splash goggles, respirator.
Preparing Solutions
Double nitrile gloves, lab coat, chemical splash goggles. A face shield is recommended if splashing is likely.
Conducting Reactions
Double nitrile gloves, lab coat, chemical splash goggles.
Handling Waste
Double nitrile gloves, lab coat, chemical splash goggles.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
Preparation : Before handling the compound, ensure the fume hood is operational and the work area is clean. Cover the work surface with disposable, absorbent bench paper.[8]
Donning PPE : Put on all required PPE in the correct order: lab coat, respirator (if needed), eye protection, and finally, gloves (ensuring the cuffs of the gloves go over the sleeves of the lab coat).
Handling :
When weighing, use a dedicated spatula and weigh boat within the fume hood to minimize the dispersal of the powder.
When preparing solutions, add the solid to the solvent slowly to prevent splashing. Keep containers closed when not in use.
Post-Handling :
Clean all non-disposable equipment with an appropriate solvent within the fume hood.
Wipe down the work surface of the fume hood.
Dispose of all contaminated materials as outlined below.
Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Remove gloves first, followed by the lab coat (turning it inside out), then eye protection, and finally the respirator. Wash hands thoroughly with soap and water after removing all PPE.[8]
Disposal Plan
All waste contaminated with Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate must be treated as hazardous waste.
Solid Waste : Contaminated gloves, bench paper, weigh boats, and any other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste : Unused solutions and solvent rinses should be collected in a designated, sealed hazardous waste container. Do not pour any waste containing this compound down the drain, as it may be toxic to aquatic life.[1]
Container Disposal : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[13]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][14] Seek immediate medical attention.
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1] Seek medical attention.
Ingestion : Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
For any significant spill, evacuate the area and follow your institution's emergency spill response procedures.
Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for safely handling Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate.
Caption: Workflow for the safe handling of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate.
References
[Supplier Name]. (2025, February 13).
[Institution Name]. Chemical Safety: Personal Protective Equipment.
[Source Name]. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
NextSDS. 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride. Retrieved from [Link]
ACS Omega. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. Retrieved from [Link]
US EPA. Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate - Hazard. Retrieved from [Link]
ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]
[Journal Name]. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
Google Patents. (2013, April 3). CN103012310A - Preparation method of thiazole compounds.
[Journal Name]. (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]
lookchem. Methyl2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate Safety Data Sheets(SDS). Retrieved from [Link]
PMC. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Retrieved from [Link]
MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
PMC. Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Retrieved from [Link]